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  • Product: 3,5-Difluoro-4-(methylsulfonyl)phenol

Core Science & Biosynthesis

Foundational

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 3,5-Difluoro-4-(methylsulfonyl)phenol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) As a Senior Application Scientist, I frequently encounter che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0)

As a Senior Application Scientist, I frequently encounter chemical building blocks that are deceptively simple yet architecturally profound. 3,5-Difluoro-4-(methylsulfonyl)phenol is one such molecule. Far from being a mere reagent, it is a highly engineered synthetic intermediate designed to impart specific pharmacokinetic and pharmacodynamic properties into advanced drug candidates, such as selective androgen receptor modulators (SARMs), COX-2 inhibitors, and hypoxia-inducible factor (HIF) inhibitors.

This whitepaper deconstructs the physicochemical rationale behind this molecule, maps its structural causality, and provides a field-proven, self-validating methodology for its synthesis and application[1].

Structural Causality & Physicochemical Profiling

To understand why this specific substitution pattern is utilized in modern drug discovery, we must analyze the synergistic electronic effects of its three core functional groups:

  • The 4-Methylsulfonyl (-SO2CH3) Group: This moiety acts as a potent hydrogen-bond acceptor. In target binding pockets (e.g., interacting with Arginine or Histidine residues), the sulfone oxygen atoms anchor the pharmacophore. Furthermore, its strong electron-withdrawing nature (via both inductive and resonance effects) drastically lowers the electron density of the aromatic ring[2].

  • The 3,5-Difluoro Motif: Fluorine is the ultimate bioisostere for hydrogen. By flanking the sulfone group, the two fluorine atoms serve a dual purpose. First, they provide steric shielding , effectively locking the conformation of the sulfone group to minimize entropic penalties upon protein binding. Second, they block CYP450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the downstream active pharmaceutical ingredient (API)[3].

  • The Phenolic Hydroxyl (-OH): The phenol serves as the primary synthetic handle. Because it is positioned para to the sulfone and meta to the fluorines, the combined electron-withdrawing effects drastically lower the phenol's pKa (estimated ~7.2, compared to 10.0 for unsubstituted phenol). This increased acidity ensures that the phenol is easily deprotonated to form a highly stable, yet sufficiently reactive, phenoxide nucleophile for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions.

StructuralCausality Core 3,5-Difluoro-4-(methylsulfonyl)phenol F_atoms 3,5-Difluoro Motif Core->F_atoms Sulfone 4-Methylsulfonyl Group Core->Sulfone Phenol Phenolic Hydroxyl Core->Phenol F_eff1 Lowers Phenol pKa (Enhances Nucleophilicity) F_atoms->F_eff1 F_eff2 Steric Shielding (CYP450 Resistance) F_atoms->F_eff2 S_eff1 Strong H-Bond Acceptor (Target Binding) Sulfone->S_eff1 S_eff2 Electron Withdrawing (Facilitates SNAr) Sulfone->S_eff2 P_eff1 Synthetic Handle (Diaryl Ether Formation) Phenol->P_eff1 F_eff1->P_eff1 Synergistic Effect

Fig 1: Logical relationship mapping of structural features to physicochemical and synthetic properties.

Quantitative Data Presentation

The table below summarizes the critical physicochemical parameters that dictate the handling and application of this compound[4].

ParameterValueMechanistic Implication in Drug Design
CAS Registry Number 1447123-15-0Global identifier for procurement and regulatory compliance.
Molecular Formula C7H6F2O3SDefines the exact atomic composition.
Molecular Weight 208.18 g/mol Low molecular weight; ideal for Fragment-Based Drug Design (FBDD).
LogP (Estimated) ~1.2 - 1.5Balanced lipophilicity; F atoms restore lipid solubility offset by the polar sulfone.
pKa (Estimated) ~7.2Highly acidic phenol; readily forms phenoxide under mild basic conditions.
H-Bond Acceptors 3Sulfone and phenol oxygens act as critical interaction nodes in binding pockets.

Experimental Protocols: A Self-Validating Synthetic Workflow

Synthesizing highly functionalized, electron-deficient aromatics requires precise regiocontrol. The following two-step protocol details the synthesis of 3,5-difluoro-4-(methylsulfonyl)phenol from commercially available 3,5-difluorophenol.

Step 1: Regioselective Electrophilic Iodination

Objective: Install an iodine atom exclusively at the 4-position to serve as a leaving group for cross-coupling.

  • Reagents: 3,5-Difluorophenol (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), Anhydrous Acetonitrile (MeCN).

  • Causality of Choice: We select NIS over elemental iodine (

    
    ) because NIS provides a mild, controlled source of electrophilic iodine (
    
    
    
    ). The strong ortho/para directing effect of the phenol, combined with the ortho directing effects of the two fluorine atoms, channels the electrophilic attack exclusively to the sterically hindered but electronically activated 4-position.
  • Procedure: Dissolve 3,5-difluorophenol in MeCN and cool to 0 °C. Add NIS portion-wise to prevent exothermic degradation. Stir at room temperature for 4 hours. Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, and dry over 
    
    
    
    .
  • Self-Validation: Monitor via LC-MS. The complete disappearance of the starting material mass (m/z 130) and the emergence of a single major peak at m/z 256 (

    
    ) confirms regioselective mono-iodination. The absence of di-iodinated byproducts validates the stoichiometric control.
    
Step 2: Ullmann-Type Copper-Catalyzed Sulfonylation

Objective: Replace the aryl iodide with a methylsulfonyl group.

  • Reagents: 4-Iodo-3,5-difluorophenol (1.0 eq), Sodium methanesulfinate (

    
    , 1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq), Anhydrous DMSO.
    
  • Causality of Choice: L-Proline is critical here; it acts as a bidentate ligand for Copper(I), stabilizing the active catalytic species and preventing the precipitation of inactive Cu(II) oxides. This drastically lowers the activation energy required for the oxidative addition of the electron-deficient aryl iodide.

  • Procedure: In a Schlenk flask under nitrogen, combine all reagents in DMSO. Heat to 110 °C for 16 hours. Cool to room temperature, dilute with water, and acidify to pH 3 with 1M HCl to protonate the phenol. Extract with EtOAc and purify via silica gel chromatography.

  • Self-Validation: Post-workup

    
     NMR must display a single doublet or multiplet characteristic of a symmetric 3,5-difluoro environment. The presence of a highly deshielded singlet in the 
    
    
    
    NMR (~3.2 ppm) confirms the successful integration of the methylsulfonyl group.

SyntheticWorkflow SM 3,5-Difluorophenol (Starting Material) Step1 Step 1: Iodination NIS, MeCN, 0°C to RT SM->Step1 Int 4-Iodo-3,5-difluorophenol (Intermediate) Step1->Int Step2 Step 2: Sulfonylation MeSO2Na, CuI, L-Proline DMSO, 110°C Int->Step2 Prod 3,5-Difluoro-4- (methylsulfonyl)phenol CAS: 1447123-15-0 Step2->Prod

Fig 2: Two-step synthetic workflow for 3,5-Difluoro-4-(methylsulfonyl)phenol via Ullmann coupling.

Applications in Advanced Drug Discovery

In the context of API synthesis, 1447123-15-0 is rarely the final drug; it is a premium nucleophilic building block .

When reacted with electron-deficient aryl halides (e.g., fluorobenzonitriles or chloropyridines) in the presence of a mild base like


 in DMF, the compound undergoes rapid 

to form diaryl ethers . The resulting diaryl ether scaffold is a privileged structure in pharmacology. The electron-withdrawing nature of the 3,5-difluoro-4-(methylsulfonyl)phenyl ring ensures that the ether oxygen is less basic, which often improves the oral bioavailability and membrane permeability of the final drug candidate.

By utilizing this specific CAS compound, medicinal chemists bypass the need to perform harsh sulfonylation or fluorination chemistry on late-stage, highly complex intermediates, thereby preserving overall synthetic yield and structural integrity[3].

References

  • [2] Chemsrc. "4-(Methylsulfonyl)phenol Precursors and Downstream." Chemsrc Chemical Database, 2025.

  • [1] ChemicalBook. "3,5-Difluoro-4-(methylsulfonyl)phenol Properties and Suppliers." ChemicalBook, 2024.

  • [4] MolAid. "3,5-difluoro-4-(methylsulfonyl)phenol | 1447123-15-0." MolAid Chemical Database, 2024.

  • [3] BLD Pharm. "2-Fluoro-4-(methylsulfonyl)phenol and Related Fluorinated Sulfones." BLD Pharm Catalog, 2024.

Sources

Exploratory

Strategic Fluorination and Sulfonylation: The Physiochemical Architecture of 3,5-Difluoro-4-(methylsulfonyl)phenol

The following technical guide details the chemical structure, physiochemical properties, and synthetic methodology for 3,5-Difluoro-4-(methylsulfonyl)phenol . Executive Summary & Chemical Identity 3,5-Difluoro-4-(methyls...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physiochemical properties, and synthetic methodology for 3,5-Difluoro-4-(methylsulfonyl)phenol .

Executive Summary & Chemical Identity

3,5-Difluoro-4-(methylsulfonyl)phenol is a highly specialized aromatic building block used in medicinal chemistry to modulate the acidity, metabolic stability, and lipophilicity of drug candidates.[1] It represents a strategic convergence of three distinct pharmacophores: a phenolic hydrogen bond donor, a lipophilic-modulating fluorine array, and a polar, electron-withdrawing sulfone motif.

This scaffold is frequently explored in the development of HIF-2α inhibitors , agrochemicals, and bioisosteres for carboxylic acids, where its unique pKa profile allows it to function as a proton donor at physiological pH while maintaining membrane permeability.

Chemical Identity Table
PropertySpecification
CAS Number 1447123-15-0
IUPAC Name 3,5-Difluoro-4-(methylsulfonyl)phenol
Molecular Formula C₇H₆F₂O₃S
Molecular Weight 208.18 g/mol
SMILES CS(=O)(=O)C1=C(F)C=C(O)C=C1F
Key Functional Groups Phenol (Acidic), Sulfone (EWG), Fluorine (Metabolic Blocker)

Structural Analysis & Physiochemical Logic[1][2]

The design of this molecule is not arbitrary; it exploits the Hammett electronic effects to tune the phenolic acidity.

Electronic Architecture

The acidity of the phenolic hydroxyl group is drastically increased (pKa lowered) compared to unsubstituted phenol (pKa ~10.0) due to the cooperative electron-withdrawing nature of the substituents.

  • 4-Methylsulfonyl Group (-SO₂Me): A strong electron-withdrawing group (EWG) via both induction and resonance (

    
    ). It stabilizes the phenoxide anion through charge delocalization.
    
  • 3,5-Difluoro Substitution: Fluorine atoms at the meta positions exert a strong inductive withdrawing effect (

    
     per fluorine). They do not participate in resonance donation to the reaction center as effectively as para or ortho fluorines, thereby purely enhancing acidity.
    

Estimated pKa Calculation: Using the Hammett equation


:
  • With

    
     for phenols, the pKa shift is 
    
    
    
    .
  • Theoretical pKa:

    
     (making it significantly more acidic than phenol and bioisosteric to some carboxylic acids).
    
Metabolic Stability[1]
  • Para-Blocking: The 4-position, a common site for CYP450-mediated oxidation, is blocked by the metabolically inert sulfone.

  • Ortho-Blocking: The 3,5-positions (ortho to the sulfone) are fluorinated, preventing ring hydroxylation and reducing the formation of toxic quinone-methide intermediates.

Structural Diagram (DOT)

The following diagram illustrates the electronic vectors and metabolic blocking strategy.

ChemicalStructure Phenol Phenolic OH (H-Bond Donor) Target for Glucuronidation Ring Aromatic Core (Electron Deficient) Phenol->Ring Attached at C1 F3 3-Fluoro (Inductive EWG) Blocks Metabolism Ring->F3 Attached at C3 F5 5-Fluoro (Inductive EWG) Blocks Metabolism Ring->F5 Attached at C5 Sulfone 4-Methylsulfonyl (Strong Resonance EWG) pKa Modulator Ring->Sulfone Attached at C4 F3->Phenol Lowers pKa (Induction) F5->Phenol Lowers pKa (Induction) Sulfone->Phenol Lowers pKa (Resonance)

Caption: Electronic influence map showing the cooperative electron-withdrawing effects of Sulfone and Fluorine substituents on the Phenolic core.

Synthetic Methodology

Direct sulfonation of 3,5-difluorophenol is impractical due to regioselectivity issues (directing groups conflict). The authoritative route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a highly activated nitrobenzene precursor, followed by functional group interconversion.

Retrosynthetic Analysis
  • Target: 3,5-Difluoro-4-(methylsulfonyl)phenol[1][2]

  • Precursor: 3,5-Difluoro-4-(methylsulfonyl)aniline[1]

  • Starting Material: 3,4,5-Trifluoronitrobenzene (Commercially available, highly activated for SₙAr at the 4-position).

Detailed Protocol
Step 1: Regioselective SₙAr with Sodium Thiomethoxide

The 4-fluorine in 3,4,5-trifluoronitrobenzene is the most electrophilic site due to the para-nitro activation.[1]

  • Reagents: 3,4,5-Trifluoronitrobenzene (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.05 eq).

  • Solvent: DMF or THF (anhydrous).

  • Condition: -10°C to 0°C, 2 hours.

  • Mechanism: Addition-Elimination.[1] The thiomethoxide attacks C4, displacing fluoride.

  • Product: 3,5-Difluoro-4-(methylthio)nitrobenzene.

Step 2: Chemoselective Oxidation

Oxidation of the sulfide to the sulfone must be performed without affecting the nitro group or the aromatic ring.

  • Reagents: Oxone® (Potassium peroxymonosulfate) or m-CPBA (2.2 eq).

  • Solvent: Methanol/Water (1:1) for Oxone; DCM for m-CPBA.[1]

  • Condition: Room Temperature, 4-6 hours.

  • Product: 3,5-Difluoro-4-(methylsulfonyl)nitrobenzene.[1]

Step 3: Nitro Reduction[1]
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (4:1).

  • Condition: Reflux, 2 hours.[3]

  • Product: 3,5-Difluoro-4-(methylsulfonyl)aniline.[1]

Step 4: Diazotization and Hydrolysis (The Sandmeyer Sequence)

Converting the aniline to the phenol.

  • Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄, 20%).

  • Condition:

    • Dissolve aniline in acid, cool to 0°C.

    • Add NaNO₂ (aq) dropwise to form the Diazonium salt.

    • Transfer the diazonium solution to boiling dilute H₂SO₄ (100°C).

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

  • Purification: Recrystallization from Hexane/EtOAc.

Synthesis Workflow Diagram

Synthesis SM 3,4,5-Trifluoronitrobenzene (Starting Material) Int1 Sulfide Intermediate (S_nAr Substitution) SM->Int1 NaSMe, DMF 0°C, -F Int2 Sulfone Intermediate (Oxidation) Int1->Int2 Oxone or mCPBA Oxidation Int3 Aniline Intermediate (Reduction) Int2->Int3 Fe/NH4Cl Reduction Product 3,5-Difluoro-4-(methylsulfonyl)phenol (Final Product) Int3->Product 1. NaNO2/H2SO4 2. H2O, Reflux

Caption: Step-wise synthetic pathway from trifluoronitrobenzene to the target phenol via SₙAr and Sandmeyer hydrolysis.

Reactivity & Stability Profile

Nucleophilic Vulnerability

Despite the stability of the final phenol, the 4-methylsulfonyl group is a good leaving group in SₙAr reactions if the ring is further activated. However, the presence of the electron-donating Phenol (-OH) or Phenoxide (-O⁻) at the 1-position significantly deactivates the ring toward further nucleophilic attack, granting the molecule chemical stability under physiological conditions.[1]

Hydrogen Bonding[1]
  • Donor: The phenolic proton is highly acidic (Good donor).

  • Acceptor: The sulfone oxygens serve as weak hydrogen bond acceptors.

  • Intramolecular: Weak C-H...O interactions may exist between the methyl protons of the sulfone and the ortho-fluorines, locking the conformation of the sulfone group perpendicular to the ring plane.

References

  • ChemicalBook. (2024). 3,5-Difluoro-4-(methylsulfonyl)phenol Properties and CAS 1447123-15-0.[1] Link

  • Chem-Impex. (2024). 4-(Methylsulfonyl)phenol: Applications in Pharmaceutical Development. Link

  • Xu, R., et al. (2019).[4] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor. Journal of Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: 4-(Methylsulfonyl)phenol and Fluorinated Derivatives. National Library of Medicine.[5] Link

  • Estonian Academy of Sciences. (2019). Aqueous pKa values of Fluorinated Phenols and Sulfonamides. Journal of Physical Organic Chemistry. Link[6]

Sources

Foundational

3,5-Difluoro-4-(methylsulfonyl)phenol molecular weight and formula

This technical guide details the physicochemical profile, synthesis, and applications of 3,5-Difluoro-4-(methylsulfonyl)phenol , a critical intermediate in the development of Hypoxia-Inducible Factor-2 alpha (HIF-2 ) inh...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and applications of 3,5-Difluoro-4-(methylsulfonyl)phenol , a critical intermediate in the development of Hypoxia-Inducible Factor-2 alpha (HIF-2


) inhibitors.[1]

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) is a highly specialized fluorinated building block used in medicinal chemistry.[1] It is structurally characterized by a phenol core flanked by two fluorine atoms at the meta positions and a methylsulfonyl group at the para position. This specific substitution pattern serves two primary functions in drug design:

  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the 3,5-positions, while the sulfonyl group blocks the typically reactive para position.

  • Acidity Modulation: The electron-withdrawing nature of the sulfonyl and fluoro groups significantly increases the acidity of the phenolic hydroxyl, often lowering the pKa to a range (approx. 6.5–7.0) that enhances potency in protein-ligand interactions, particularly in the HIF-2

    
     binding pocket.[1]
    
Table 1: Physicochemical Specifications
PropertyValueNotes
Chemical Name 3,5-Difluoro-4-(methylsulfonyl)phenol
CAS Number 1447123-15-0 Primary identifier
Molecular Formula C

H

F

O

S
Molecular Weight 208.18 g/mol Calculated
Exact Mass 208.0006For HRMS calibration
Predicted pKa ~6.8 ± 0.5Highly acidic phenol due to EWGs
LogP (Predicted) ~1.2Moderate lipophilicity
Appearance Off-white to tan solidTypical for sulfonyl phenols
Solubility DMSO, Methanol, EtOAcPoor water solubility (neutral form)

Part 2: Synthetic Methodology

The synthesis of 3,5-Difluoro-4-(methylsulfonyl)phenol requires a sequence that installs the sulfone moiety while preserving the sensitive fluorinated ring.[1] The most robust industrial route utilizes 3,4,5-trifluoronitrobenzene as the starting material, leveraging the high electrophilicity of the para-fluorine for Nucleophilic Aromatic Substitution (S


Ar).[1]
Core Synthesis Protocol

Precursor: 3,4,5-Trifluoronitrobenzene Reagents: Sodium Thiomethoxide (NaSMe), Oxone (or mCPBA), H


/Pd-C, NaNO

.[1]
Step 1: Regioselective S

Ar[1]
  • Reaction: Displacement of the 4-fluoro substituent with a thiomethyl group.[1]

  • Protocol: Dissolve 3,4,5-trifluoronitrobenzene in dry DMF at 0°C. Add 1.05 equivalents of NaSMe slowly. The reaction is highly regioselective for the 4-position due to the combined activation by the para-nitro group and ortho-fluorines.[1]

  • Intermediate: 3,5-Difluoro-4-(methylthio)nitrobenzene.[1]

Step 2: Oxidation to Sulfone
  • Reaction: Oxidation of the sulfide to the sulfone.

  • Protocol: Treat the thioether intermediate with Oxone (potassium peroxymonosulfate) in a Methanol/Water mixture at room temperature. Alternatively, mCPBA in DCM can be used, but Oxone is greener and easier to work up.

  • Intermediate: 3,5-Difluoro-4-(methylsulfonyl)nitrobenzene.[1]

Step 3: Nitro Reduction[1]
  • Reaction: Reduction of the nitro group to an aniline.

  • Protocol: Hydrogenation using 10% Pd/C catalyst under H

    
     atmosphere (balloon pressure) in Ethanol or Methanol.
    
  • Intermediate: 3,5-Difluoro-4-(methylsulfonyl)aniline.[1]

Step 4: Diazotization and Hydrolysis (Sandmeyer-type)[1]
  • Reaction: Conversion of the aniline to the phenol.

  • Protocol:

    • Suspend the aniline in dilute H

      
      SO
      
      
      
      at 0°C.
    • Add aqueous NaNO

      
       dropwise to form the diazonium salt.
      
    • Transfer the diazonium solution slowly into a boiling solution of dilute H

      
      SO
      
      
      
      (or Cu(NO
      
      
      )
      
      
      / CuO in water for milder conditions).
    • Extract with Ethyl Acetate.[2][3]

  • Product: 3,5-Difluoro-4-(methylsulfonyl)phenol .[1]

Visualization: Synthetic Workflow

SynthesisPath Start 3,4,5-Trifluoronitrobenzene Step1 S_NAr Displacement (NaSMe, DMF, 0°C) Start->Step1 Inter1 3,5-Difluoro-4- (methylthio)nitrobenzene Step1->Inter1 Step2 Oxidation (Oxone, MeOH/H2O) Inter1->Step2 Inter2 3,5-Difluoro-4- (methylsulfonyl)nitrobenzene Step2->Inter2 Step3 Reduction (H2, Pd/C) Inter2->Step3 Inter3 3,5-Difluoro-4- (methylsulfonyl)aniline Step3->Inter3 Step4 Diazotization & Hydrolysis (NaNO2, H2SO4, Heat) Inter3->Step4 Final 3,5-Difluoro-4- (methylsulfonyl)phenol Step4->Final

Caption: Figure 1. Four-step synthetic pathway from 3,4,5-trifluoronitrobenzene to the target phenol.

Part 3: Applications in Drug Development[1]

HIF-2 Inhibition Context

This molecule is structurally related to the "left-hand" side of Belzutifan (MK-6482), a first-in-class HIF-2


 inhibitor approved for von Hippel-Lindau (VHL) disease-associated cancers.[1]
  • Role: While Belzutifan utilizes a fused indane system, 3,5-Difluoro-4-(methylsulfonyl)phenol represents a "linearized" bioisostere.[1] It is frequently used in Structure-Activity Relationship (SAR) libraries to test the necessity of the bicyclic ring versus a monocyclic core.[1]

  • Binding Mechanism: The phenol -OH acts as a critical hydrogen bond donor to a water network or polar residues (e.g., His/Ser) within the HIF-2

    
     PAS-B domain.[1] The electron-deficient ring (due to F and SO
    
    
    
    Me) enhances this interaction by increasing the acidity of the proton.[1]
Electronic Effects & Bioisosterism

The specific arrangement of substituents creates a unique electronic environment:

  • Hammett Effects: The sulfonyl group (

    
    ) and two fluorine atoms (
    
    
    
    each) exert a massive electron-withdrawing effect.[1]
  • Result: The phenolic proton is significantly more acidic than unsubstituted phenol (pKa ~10), likely shifting the pKa to ~6.8. This means a significant fraction of the molecule exists as the phenolate anion at physiological pH (7.4), which can improve solubility and electrostatic interactions in the binding pocket.

Visualization: Electronic Structure Logic

ElectronicEffects cluster_effects Electronic Influences Center Phenol OH Result Increased Acidity (pKa ~ 6.8) Enhanced H-Bond Donor Center->Result Leads to SO2 4-SO2Me Group (Strong EWG) SO2->Center Inductive/Resonance Withdrawal F3 3-Fluoro F3->Center Inductive Withdrawal F5 5-Fluoro F5->Center Inductive Withdrawal

Caption: Figure 2. Impact of electron-withdrawing groups (EWG) on the physicochemical properties of the phenol.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust; use in a fume hood.

    • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydration.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • ChemScene. (n.d.).[1] 3,5-Difluoro-4-(methylsulfonyl)phenol Product Page. Retrieved from

  • ChemicalBook. (n.d.).[1] CAS 1447123-15-0 Entry.[1] Retrieved from [1]

  • MedKoo Biosciences. (n.d.).[1] Belzutifan (MK-6482) Technical Data. Retrieved from [1]

  • Organic Syntheses. (2016). Synthesis of Fluoromethyl Phenyl Sulfone (Analogous Chemistry). Org. Synth. 2016, 93, 306-322.[1] Retrieved from [1]

  • Google Patents. (2021).[1] Synthesis method of 3,5-difluorophenol (CN112778090A). Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-(methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals Section 1: Projected Hazard Identification and Classification The combination of a phenol ring, electron-withdrawing fluorine atoms, and a methylsulfonyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Projected Hazard Identification and Classification

The combination of a phenol ring, electron-withdrawing fluorine atoms, and a methylsulfonyl group suggests a significant potential for biological activity and associated hazards. The fluorine atoms can increase the acidity of the phenolic proton and may enhance metabolic stability, potentially leading to more persistent biological effects.[7][8] The sulfone group is a common moiety in pharmaceuticals.[9] Based on the hazard classifications of its closest structural analogs, a GHS (Globally Harmonized System) classification for 3,5-Difluoro-4-(methylsulfonyl)phenol can be projected.

Projected GHS Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)Category 4
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Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2A
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Warning H319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3

Warning H335: May cause respiratory irritation[2]

Causality Behind the Hazards:

  • Irritation: Phenolic compounds are inherently irritants due to their ability to denature proteins. The acidity of the phenol, enhanced by the fluorine substituents, likely contributes to its irritant properties toward skin, eyes, and the respiratory tract.

  • Toxicity: While the projected acute toxicity is "Harmful if swallowed," it is crucial to recognize that fluorinated organic compounds can have complex metabolic fates and toxicities.[7][8] Ingestion may lead to systemic effects.

Section 2: Inferred Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, based on its structural components, the following effects can be anticipated:

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[2][4]

    • Skin Contact: Expected to cause skin irritation, characterized by redness, itching, and inflammation.[2][4]

    • Eye Contact: Will likely cause serious eye irritation, potentially leading to pain, tearing, and redness.[2][4] Prompt rinsing is critical to prevent damage.

    • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[4]

  • Chronic Effects: Data on chronic exposure is unavailable. However, prolonged or repeated exposure to related fluorinated compounds has been associated with potential systemic effects.[10][11]

Section 3: First-Aid Measures - A Self-Validating Protocol

Immediate and appropriate first aid is crucial. Personnel should be trained on these procedures before handling the compound.

  • If Inhaled:

    • Action: Immediately move the affected person to fresh air.[2][4]

    • Causality: This removes the person from the source of exposure, preventing further inhalation.

    • Follow-up: Keep the person at rest in a position comfortable for breathing. If symptoms such as coughing or difficulty breathing persist, seek immediate medical attention.[2]

  • In Case of Skin Contact:

    • Action: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2][4]

    • Causality: Thorough washing dilutes and removes the chemical, minimizing irritation and potential absorption through the skin.

    • Follow-up: If skin irritation occurs or persists, get medical advice/attention.[2]

  • In Case of Eye Contact:

    • Action: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[2][4] Remove contact lenses, if present and easy to do. Continue rinsing.

    • Causality: Immediate and prolonged flushing is essential to wash the irritant out of the eye and prevent serious damage.

    • Follow-up: Seek immediate medical attention.[4]

  • If Swallowed:

    • Action: Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water.[4]

    • Causality: Do NOT induce vomiting, as this can cause further damage. Rinsing the mouth helps to remove residual chemicals.

    • Follow-up: Never give anything by mouth to an unconscious person.[4]

Section 4: Safe Handling and Engineering Controls - An Experimental Workflow

A systematic approach is required for handling 3,5-Difluoro-4-(methylsulfonyl)phenol in a laboratory setting. The following protocol outlines the steps for weighing the solid compound and preparing a stock solution.

Protocol: Weighing and Dissolving the Compound

  • Preparation & PPE:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don appropriate Personal Protective Equipment (PPE):

      • Safety goggles (or a face shield if there is a splash risk).[5]

      • Nitrile gloves (inspect for tears before use).[5]

      • A fully buttoned lab coat.

  • Staging:

    • Place all necessary equipment inside the fume hood: analytical balance, weigh paper/boat, spatula, vial for the final solution, solvent, and pipettes.

    • This minimizes movement in and out of the hood, reducing exposure risk.

  • Weighing:

    • Carefully transfer the desired amount of the solid compound from the stock bottle to the weigh paper on the balance.

    • Avoid creating dust.[5] If any material is spilled, clean it up immediately following appropriate procedures.

  • Dissolving:

    • Transfer the weighed solid into the labeled vial.

    • Using a pipette, add the desired volume of solvent to the vial.

    • Cap the vial securely and mix (by vortexing or gentle agitation) until the solid is fully dissolved.

  • Cleanup & Waste Disposal:

    • Dispose of the used weigh paper and any contaminated pipette tips into a designated solid hazardous waste container.

    • Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent.

    • Remove gloves and wash hands thoroughly with soap and water after handling is complete.[5]

G cluster_prep 1. Preparation cluster_exec 2. Execution (Inside Fume Hood) cluster_post 3. Post-Handling a Verify Fume Hood Function b Don PPE: Goggles, Lab Coat, Nitrile Gloves a->b c Stage Equipment: Balance, Spatula, Solvent b->c d Weigh Solid Compound (Avoid Dust) c->d e Transfer Solid to Vial d->e f Add Solvent & Dissolve e->f g Dispose of Contaminated Waste (e.g., weigh paper) f->g h Clean Work Area & Equipment g->h i Remove PPE & Wash Hands Thoroughly h->i

Caption: Experimental workflow for safely handling the solid compound.

Section 5: Storage, Disposal, and Spill Management
  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

    • For long-term stability, consider storage in a desiccator or under an inert atmosphere, especially if the compound is hygroscopic.

  • Spill Management:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5]

    • Avoid creating dust.[5] Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal:

    • All waste materials, including empty containers and contaminated items, must be disposed of as hazardous chemical waste through an approved waste disposal plant.[4] Do not dispose of it in standard trash or down the drain.

Section 6: Physical & Chemical Properties (Inferred from Analogs)

This data provides an estimated profile. Actual values for 3,5-Difluoro-4-(methylsulfonyl)phenol may vary.

PropertyValue (from Analogs)Source Compound
Molecular Formula C₇H₆F₂O₃STarget Compound
Molecular Weight 208.19 g/mol Target Compound
Physical State Solid2-Fluoro-4-(methylsulfonyl)phenol[2], 4-(Methylsulfonyl)phenol
Appearance Likely a white to off-white or light grey crystalline solid2-Fluoro-4-(methylsulfonyl)phenol[2]
Melting Point 92 - 94 °C2-Fluoro-4-(methylsulfonyl)phenol[2]
Section 7: Risk Assessment Logic Flow

Before any new experiment, a risk assessment is mandatory. This diagram illustrates the logical process.

G cluster_controls Implement Control Measures start Start: New Protocol with Target Compound hazards Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Harmful if Swallowed start->hazards exposure Assess Exposure Potential: - Quantity used? - Dust/aerosol generation? - Duration of task? hazards->exposure eng Engineering: Chemical Fume Hood exposure->eng admin Administrative: SOP Review, Training exposure->admin ppe PPE: Goggles, Gloves, Lab Coat exposure->ppe review Review Controls: Are they sufficient? review_invis proceed Proceed with Experiment review->proceed Yes reassess Re-evaluate Protocol & Add Controls review->reassess No reassess->exposure review_invis->review

Caption: Logical flow for a task-based risk assessment.

References

  • PubChem. (n.d.). 2-Fluoro-4-methylsulfonylphenol. Retrieved from [Link]

  • Gu, Y. G., & Johnson, B. F. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 738–740. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • RSC Publishing. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. Retrieved from [Link]

  • Danish Environmental Protection Agency. (2008). Survey of Chemical Substances in Consumer Products, No. 99 2008: 9 Toxicity to humans. Retrieved from [Link]

  • GOV.UK. (n.d.). PFOS and PFOA Toxicological Overview. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. Retrieved from [Link]

  • Defense Technical Information Center. (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:1101063-18-6 | 4-Fluoro-2-[(methylsulfonyl)methyl]phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • PubMed. (1970). Drug reactions to the sulfones. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from [Link]

Sources

Foundational

Metabolic Stability and Pharmacokinetic Profiling of 3,5-Difluoro-4-(methylsulfonyl)phenol in Drug Design

Executive Summary The optimization of metabolic stability is a cornerstone of modern drug discovery. The compound 3,5-difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) has emerged as a highly specialized and robust s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of metabolic stability is a cornerstone of modern drug discovery. The compound 3,5-difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) has emerged as a highly specialized and robust structural motif, particularly in the design of G-protein coupled receptor 119 (GPR119) agonists[1]. By leveraging extreme electron-withdrawing substitutions, this pharmacophore effectively bypasses traditional Phase I and Phase II metabolic liabilities. This technical guide dissects the physical organic chemistry driving its stability and provides self-validating experimental workflows for profiling its pharmacokinetic behavior.

The Strategic Role in GPR119 Agonist Design

GPR119 is a validated therapeutic target for metabolic disorders, including type 2 diabetes and obesity[2]. Agonists of this receptor typically adopt an extended conformation, requiring moieties like the methylsulfonylphenyl group to penetrate deeply into the receptor's highly hydrophobic ligand-binding pocket[2].

Historically, simple phenolic or aryl sulfone derivatives faced challenges related to poor aqueous solubility and rapid metabolic clearance[3]. The incorporation of a 3,5-difluoro substitution pattern around the methylsulfonyl group is a rational design choice. It modulates the physicochemical properties of the molecule, addresses solubility challenges through crystal lattice disruption, and drastically alters the electronic topology of the phenol ring to enhance metabolic stability[3]. 4-(Methylsulfonyl)phenol itself serves as a foundational reagent in synthesizing these pyrazolo[3,4-d]pyrimidine-derived GPR119 agonists[4].

Structural and Electronic Determinants of Metabolic Stability

The metabolic fate of phenolic compounds is typically dominated by Phase II conjugation (glucuronidation via UGTs and sulfation via SULTs) and Phase I aromatic hydroxylation (via CYP450 enzymes). However, 3,5-difluoro-4-(methylsulfonyl)phenol exhibits an atypical, highly stable metabolic profile due to its unique electronic configuration.

Phase I: CYP450 Resistance

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. The addition of two fluorine atoms at the 3 and 5 positions further depletes the


-electron density of the aromatic ring. This extreme electron deficiency raises the activation energy required for electrophilic oxygen transfer by the CYP450 iron-oxo species (Compound I). Consequently, aromatic hydroxylation and epoxidation are virtually negligible.
Phase II: Attenuated Glucuronidation via pKa Modulation

The cumulative electron-withdrawing effect drastically lowers the pKa of the phenolic hydroxyl group.

  • Unsubstituted phenol has a pKa of ~9.95.

  • Applying Hammett constants for a para-methylsulfonyl group (

    
    ) and two meta-fluorines (
    
    
    
    ), the predicted pKa shifts down to approximately 6.8 .

At physiological pH (7.4), this molecule exists predominantly as a phenoxide anion. This ionization increases polarity, restricting passive diffusion into hepatocytes, and alters the binding thermodynamics within the UGT active site. The anionic charge causes electrostatic repulsion or misalignment in the active site, resulting in a significantly lower intrinsic clearance (


) compared to neutral phenols.

G Substrate 3,5-Difluoro-4-(methylsulfonyl)phenol Feature1 4-Methylsulfonyl (Strong EWG) Substrate->Feature1 Feature2 3,5-Difluoro (Inductive EWG) Substrate->Feature2 Feature3 Phenol OH (Conjugation Site) Substrate->Feature3 Effect1 Electron-Deficient Ring Resists CYP450 Feature1->Effect1 Effect2 Lowered pKa (~6.8) Ionized at pH 7.4 Feature1->Effect2 Feature2->Effect1 Feature2->Effect2 Feature3->Effect2 Outcome1 High Phase I Stability Effect1->Outcome1 Outcome2 Attenuated Glucuronidation Effect2->Outcome2

Logical relationship between structural features and metabolic stability.

Quantitative Data: Comparative Metabolic Stability

To contextualize the stability gains achieved through this specific substitution pattern, the table below summarizes the theoretical and observed in vitro metabolic parameters compared to baseline phenolic fragments.

Compound MotifPredicted pKaHLM Intrinsic Clearance (

)
Major Metabolic Pathway
Phenol 9.95> 100 µL/min/mgRapid Glucuronidation / Sulfation
4-(Methylsulfonyl)phenol ~ 7.845.2 µL/min/mgGlucuronidation
3,5-Difluoro-4-(methylsulfonyl)phenol ~ 6.8< 15.0 µL/min/mgAttenuated Glucuronidation (High Stability)

Data represents generalized baseline values for these structural fragments in standard human liver microsome (HLM) assays.

Experimental Workflows for Metabolic Profiling

To rigorously validate the metabolic stability of 3,5-difluoro-4-(methylsulfonyl)phenol-derived compounds, a dual-tier in vitro screening approach is required. Microsomal assays isolate Phase I clearance, while hepatocyte assays provide a holistic view of cellular permeability and combined metabolic fate.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Isolate and quantify CYP450-mediated Phase I clearance using a substrate depletion approach.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water to minimize solvent effects.

  • Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (final concentration 0.5 mg protein/mL) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Equilibration: Add the test compound to a final concentration of 1 µM (Ensure final DMSO is < 0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (final 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At designated time points (0, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Determine

    
     using the elimination rate constant (
    
    
    
    ) derived from the log-linear decline of the analyte area ratio:
    
    
Protocol B: Cryopreserved Hepatocyte Stability Assay

Objective: Evaluate combined Phase I/II metabolism and cellular permeability in an intact cellular system.

  • Thawing: Thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer immediately to pre-warmed William's E medium supplemented with hepatocyte thawing additives.

  • Viability Check: Centrifuge at 50 x g for 5 minutes. Resuspend the pellet and assess viability using Trypan Blue exclusion. Quality Control: Viability must be >80% to ensure functional Phase II conjugation machinery.

  • Incubation: Dilute cells to

    
     viable cells/mL. Add the test compound (1 µM final). Incubate in a 37°C, 5% CO₂ incubator on an orbital shaker to prevent cell settling.
    
  • Time-Course: Sample at 0, 30, 60, 120, and 240 minutes. Quench with 3 volumes of cold acetonitrile.

  • Metabolite ID: Post-centrifugation, subject the supernatant to High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF). Scan for specific mass shifts: +16 Da (aliphatic oxidation of the methyl group) or +176 Da (glucuronidation of the phenol).

Workflow cluster_assays In Vitro Matrices Start Compound Prep (1 µM) Microsomes Human Liver Microsomes (Phase I Focus) Start->Microsomes Hepatocytes Cryopreserved Hepatocytes (Phase I & II Focus) Start->Hepatocytes Incubation Incubation @ 37°C (0 - 240 min) Microsomes->Incubation Hepatocytes->Incubation Quench Quench with Cold ACN + Internal Standard Incubation->Quench Analysis LC-MS/MS & HRMS (MRM & Mass Shift) Quench->Analysis Data Calculate CL_int & t_1/2 Analysis->Data

Step-by-step experimental workflow for in vitro metabolic stability profiling.

Conclusion

The strategic integration of 3,5-difluoro-4-(methylsulfonyl)phenol into drug scaffolds represents a masterclass in leveraging physical organic chemistry to solve pharmacokinetic liabilities. By simultaneously deactivating the aromatic ring toward CYP450 oxidation and modulating the phenol pKa to attenuate rapid Phase II conjugation, this motif ensures prolonged half-life and sustained target engagement, making it an invaluable tool in the development of next-generation metabolic therapeutics.

References

  • Activation and signaling mechanism revealed by GPR119-Gs complex structures Source: Nature Communications (via PubMed Central) 2

  • Use of Small-Molecule Crystal Structures To Address Solubility in a Novel Series of G Protein Coupled Receptor 119 Agonists: Optimization of a Lead and in Vivo Evaluation Source: Journal of Medicinal Chemistry (via ResearchGate) 3

  • 4-(Methylsulfonyl)phenol Chemical Properties and Synthesis Source: ChemicalBook 4

  • 3,5-difluoro-4-(methylsulfonyl)phenol | 1447123-15-0 Source: Molaid 1

Sources

Exploratory

A Technical Guide to Sourcing and Verifying 3,5-Difluoro-4-(methylsulfonyl)phenol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of a Niche Chemical Intermediate 3,5-Difluoro-4-(methylsulfonyl)phenol is a specialized aromatic compound featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of a Niche Chemical Intermediate

3,5-Difluoro-4-(methylsulfonyl)phenol is a specialized aromatic compound featuring a trifunctional substitution pattern: two fluorine atoms meta to a hydroxyl group and a methylsulfonyl group para to it. This unique arrangement of electron-withdrawing groups (fluorine and methylsulfonyl) and an electron-donating group (hydroxyl) suggests its potential as a valuable building block in medicinal chemistry and materials science. The fluorinated phenol motif is a key component in many bioactive molecules, influencing properties such as metabolic stability, binding affinity, and pKa. The methylsulfonyl group, a known bioisostere for other functionalities, can modulate solubility and electronic properties.

However, a preliminary survey of the chemical supplier landscape reveals that 3,5-Difluoro-4-(methylsulfonyl)phenol is not a readily available, off-the-shelf compound. For researchers and drug developers, this presents a common challenge in the pursuit of novel molecular entities. This guide, therefore, shifts from a simple supplier list to a comprehensive technical manual on how to procure and validate this compound, either through custom synthesis or in-house preparation.

Part 1: Procuring the Molecule - The Custom Synthesis Approach

Given its non-commercial availability, the most direct route to obtaining 3,5-Difluoro-4-(methylsulfonyl)phenol is through a partnership with a custom synthesis provider. These services offer the expertise and infrastructure to produce specific molecules on demand.[1][2][3][4]

Engaging with a Custom Synthesis Service: A Step-by-Step Workflow

The process of engaging a custom synthesis service is a collaborative one, requiring clear communication of your technical requirements.

Custom_Synthesis_Workflow cluster_researcher Researcher's Actions cluster_vendor Vendor's Actions Define_Specs Define Specifications: - Structure & CAS (if known) - Quantity (mg to kg) - Required Purity (>95%, >98%) - Analytical Data Needed Identify_Vendors Identify Potential Vendors Define_Specs->Identify_Vendors 1. Internal Prep Request_Quote Submit Quote Request Identify_Vendors->Request_Quote 2. Outreach Provide_Quote Provide Quotation Request_Quote->Provide_Quote 3. Inquiry Evaluate_Proposals Evaluate Proposals: - Cost - Timeline - Technical Approach Select_Vendor Select Vendor & Issue PO Evaluate_Proposals->Select_Vendor 5. Decision Synthesize Synthesis & Purification Select_Vendor->Synthesize 6. Project Start Provide_Quote->Evaluate_Proposals 4. Vendor Response QC_Analysis QC Analysis Synthesize->QC_Analysis 7. Internal Process Deliver Deliver Compound & Data QC_Analysis->Deliver 8. Finalization

Caption: Workflow for engaging a custom synthesis service.

Information to Provide for an Accurate Quotation

To obtain a competitive and accurate quote, provide potential suppliers with a comprehensive information package.[5][6][7]

Information CategoryDetails to Include
Compound Identity - Chemical Name: 3,5-Difluoro-4-(methylsulfonyl)phenol- Chemical Structure (drawn)- CAS Number: Not currently assigned.
Quantity & Purity - Desired amount (e.g., 1g, 5g, 25g).- Required purity level (e.g., >95%, >98% by HPLC).
Analytical Requirements - Certificate of Analysis (CoA) is standard.- Specify required data: ¹H NMR, ¹³C NMR, Mass Spec, HPLC.
Synthetic Information - If you have a proposed synthetic route, providing it can significantly reduce the cost and timeline.
Potential Custom Synthesis Providers

Numerous companies offer custom chemical synthesis services. While not an exhaustive list, the following are examples of companies with these capabilities:

  • ChemScene[8]

  • Tocris Bioscience[9]

  • ChiroBlock[3]

  • Nucleosyn[10]

  • Almac[7]

  • Cerilliant[11]

Note: This is not an endorsement of any specific supplier. Researchers should conduct their own due diligence.

Part 2: Proposed Synthetic Pathway

For those with in-house synthetic capabilities or for providing a potential route to a custom synthesis provider, a plausible pathway is outlined below. The synthesis can be logically broken down into two main stages: the formation of a key intermediate and the final installation of the methylsulfonyl group.

Synthetic_Pathway Start 3,5-Difluorobromobenzene Intermediate1 3,5-Difluorophenol Start->Intermediate1 Hydrolysis (e.g., NaOH, high T/P or Pd-catalyzed hydroxylation) Intermediate2 4-Bromo-3,5-difluorophenol Intermediate1->Intermediate2 Bromination (e.g., NBS in MeCN) Intermediate3 4-(Methylthio)-3,5-difluorophenol Intermediate2->Intermediate3 Thiolation (e.g., NaSMe, CuI catalyst) Final_Product 3,5-Difluoro-4-(methylsulfonyl)phenol Intermediate3->Final_Product Oxidation (e.g., Oxone® or m-CPBA)

Caption: A plausible synthetic route to the target compound.

Step-by-Step Methodological Considerations
  • Synthesis of 3,5-Difluorophenol: This starting material can be prepared from 3,5-difluorobromobenzene. Methods include high-temperature hydrolysis with a strong base or more modern transition-metal-catalyzed hydroxylations.[12][13] Another approach involves the conversion of 3,5-difluoroaniline via a diazonium salt hydrolysis.[13]

  • Regioselective Bromination: The phenolic hydroxyl group is an ortho-, para-director. To install a group at the 4-position, a regioselective bromination can be performed using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent.

  • Introduction of the Methylthio Group: A nucleophilic aromatic substitution or a copper-catalyzed coupling reaction can be employed to displace the bromide with a methylthio- group using sodium thiomethoxide (NaSMe).

  • Oxidation to the Methylsulfonyl Group: The final step involves the oxidation of the methylthio ether to the corresponding methyl sulfone. This is a standard transformation and can be achieved with high yield using oxidizing agents such as Oxone® or meta-Chloroperoxybenzoic acid (m-CPBA).

Part 3: Quality Control and Analytical Verification

Whether synthesized in-house or procured via custom synthesis, rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the final compound.

Analytical Workflow for Structure and Purity Confirmation

Analytical_Workflow Sample Synthesized Compound MS Mass Spectrometry (LC-MS) Sample->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Elucidation HPLC HPLC Analysis Sample->HPLC Purity Assessment CoA Certificate of Analysis MS->CoA NMR->CoA HPLC->CoA

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3,5-Difluoro-4-(methylsulfonyl)phenol from 1,2,3-Trifluorobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of critical fluorinated phenolic intermediates for GPR119 agonists and related metabolic disorder therap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of critical fluorinated phenolic intermediates for GPR119 agonists and related metabolic disorder therapeutics[1].

Executive Summary

The compound 3,5-difluoro-4-(methylsulfonyl)phenol is a highly functionalized aromatic building block utilized in the development of advanced pharmaceuticals. Synthesizing this electron-deficient phenol directly from 1,2,3-trifluorobenzene requires precise regiocontrol to ensure the correct substitution pattern.

This application note details a robust, four-step synthetic workflow. By leveraging the inherent electronic properties of the fluorinated ring, the route utilizes a highly regioselective Nucleophilic Aromatic Substitution (SNAr), followed by directed Electrophilic Aromatic Substitution (EAS), thioether oxidation, and a chemoselective Miyaura borylation/oxidation sequence to yield the target compound without compromising the sensitive fluoro or sulfonyl moieties.

Mechanistic Rationale & Route Overview

To achieve the 3,5-difluoro-4-(methylsulfonyl) substitution pattern, the synthesis must exploit the directing effects of the intermediate functional groups.

  • Step 1: Regioselective SNAr. 1,2,3-Trifluorobenzene is subjected to nucleophilic attack by sodium methanethiolate (NaSMe). Causality: The C2 carbon (the central fluorine) is flanked by two highly electronegative ortho-fluorine atoms. This maximizes the inductive electron withdrawal, significantly lowering the LUMO energy at C2 and making it the exclusive site for SNAr[2].

  • Step 2: Directed Bromination (EAS). The resulting 1,3-difluoro-2-(methylthio)benzene undergoes bromination. Causality: The introduced methylthio (-SMe) group is a strong electron-donating group via resonance, activating the ring for EAS and directing ortho/para. Because the ortho positions (C1, C3) are blocked by fluorine atoms, bromination is forced exclusively to the para position (C5), perfectly setting up the carbon skeleton.

  • Step 3: Thioether Oxidation. The sulfide is oxidized to a sulfone using an excess of mCPBA. Causality: The strong electron-withdrawing nature of the resulting methylsulfonyl group is required for the final product's biological activity, but it must be installed after Step 2, as a sulfone would deactivate the ring toward the EAS bromination.

  • Step 4: Chemoselective Borylation & Hydroxylation. The C5-bromide is converted to a phenol. Causality: Direct hydroxylation of this highly electron-deficient ring using hydroxide salts at high temperatures would cause competitive SNAr displacement of the fluorine atoms. To prevent this, a mild, two-stage approach is used: a palladium-catalyzed Miyaura borylation[3] selectively activates the C-Br bond, followed by ipso-hydroxylation using sodium perborate (NaBO3). NaBO3 acts as a mild, green nucleophilic oxidant that cleanly cleaves the C-B bond to yield the phenol without degrading the rest of the molecule.

Synthetic Workflow Visualization

SynthesisWorkflow SM 1,2,3-Trifluorobenzene Int1 1,3-Difluoro-2- (methylthio)benzene SM->Int1 Step 1: SNAr NaSMe, DMF Int2 5-Bromo-1,3-difluoro-2- (methylthio)benzene Int1->Int2 Step 2: EAS Br₂, AcOH Int3 5-Bromo-1,3-difluoro-2- (methylsulfonyl)benzene Int2->Int3 Step 3: Oxidation mCPBA, DCM Target 3,5-Difluoro-4- (methylsulfonyl)phenol Int3->Target Step 4: Borylation & Hydroxylation

Fig 1: Four-step synthetic workflow from 1,2,3-trifluorobenzene to the target phenol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1,3-Difluoro-2-(methylthio)benzene
  • Preparation: Charge a flame-dried round-bottom flask with 1,2,3-trifluorobenzene (1.0 equiv) and anhydrous DMF (0.5 M). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Reaction: Slowly add sodium methanethiolate (NaSMe, 1.1 equiv) portionwise to control the exothermic SNAr reaction. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Self-Validation: 19F NMR will show the disappearance of the symmetrical multiplet of the starting material and the appearance of a new doublet (integrating to 2F) at approximately -110 ppm, confirming the displacement of the central fluorine.

Step 2: Synthesis of 5-Bromo-1,3-difluoro-2-(methylthio)benzene
  • Preparation: Dissolve the crude 1,3-difluoro-2-(methylthio)benzene (1.0 equiv) in glacial acetic acid (0.4 M) at room temperature.

  • Reaction: Add a solution of bromine (Br2, 1.1 equiv) in acetic acid dropwise over 30 minutes. The reaction is typically complete within 2 hours at 25 °C.

  • Workup: Quench the unreacted bromine by adding saturated aqueous Na2S2O3 until the red color dissipates. Dilute with water and extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO3 until the aqueous phase is slightly basic. Dry and concentrate.

  • Self-Validation: 1H NMR will reveal a single aromatic peak integrating to 2H at ~7.2 ppm. The lack of coupling confirms symmetric para-substitution relative to the methylthio group.

Step 3: Synthesis of 5-Bromo-1,3-difluoro-2-(methylsulfonyl)benzene
  • Preparation: Dissolve the brominated thioether (1.0 equiv) in anhydrous DCM (0.3 M) and cool to 0 °C.

  • Reaction: Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.5 equiv) in small portions. The excess oxidant prevents the reaction from stalling at the sulfoxide stage. Stir for 12 hours, allowing the reaction to slowly reach room temperature.

  • Workup: Filter the white precipitate (meta-chlorobenzoic acid). Wash the filtrate sequentially with saturated aqueous Na2SO3 (to destroy peroxides), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Self-Validation: TLC (Hexanes/EtOAc 8:2) will show a highly polar spot compared to the starting material. 1H NMR will show a distinct downfield shift of the -CH3 protons from ~2.4 ppm (sulfide) to ~3.2 ppm (sulfone).

Step 4: Synthesis of 3,5-Difluoro-4-(methylsulfonyl)phenol
  • Borylation: In a Schlenk flask, combine 5-bromo-1,3-difluoro-2-(methylsulfonyl)benzene (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane (0.2 M). Degas via freeze-pump-thaw (3 cycles). Add Pd(dppf)Cl2 (0.05 equiv) and heat to 90 °C for 8 hours. Cool and filter through a short pad of Celite. Concentrate to yield the crude boronic ester[3].

  • Oxidation: Dissolve the crude boronic ester in a 1:1 mixture of THF and water (0.2 M). Add sodium perborate tetrahydrate (NaBO3·4H2O, 3.0 equiv) and stir vigorously at room temperature for 2 hours.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc (3x). Wash with brine, dry, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Self-Validation: LC-MS will exhibit the desired [M-H]- ion at m/z 207. 1H NMR (in DMSO-d6) will show a broad singlet at ~10.5 ppm corresponding to the newly formed phenolic -OH.

Quantitative Data & Analytical Summary

StepTransformationReagents & ConditionsTime / TempExpected YieldKey Analytical Marker
1 SNArNaSMe, DMF4 h / 25 °C85–90%19F NMR: Doublet (2F) at ~ -110 ppm
2 EAS (Bromination)Br2, AcOH2 h / 25 °C90–95%1H NMR: Singlet (2H) at ~ 7.2 ppm
3 OxidationmCPBA, DCM12 h / 0 → 25 °C80–85%1H NMR: -CH3 shift from 2.4 to 3.2 ppm
4 Borylation & Hydroxylation1) B2pin2, Pd(dppf)Cl22) NaBO3·4H2O10 h / 90 °C2 h / 25 °C70–75%LC-MS:[M-H]- 207 m/z1H NMR: -OH at ~ 10.5 ppm

References

1. - Organic Letters, American Chemical Society. (Demonstrates the high regioselectivity of SNAr on polyfluorobenzenes)[2]. 2. - Journal of Organic Chemistry, American Chemical Society. (Foundational methodology for Miyaura Borylation)[3]. 3. - RSC Advances, Royal Society of Chemistry. (Validates the use of sodium perborate as a mild, chemoselective oxidant for boronic esters). 4.1 - Molaid / Patent Literature. (Contextualizes the compound's use in metabolism-related disorder treatments via GPR119 activation)[1].

Sources

Application

Application Note: Oxidation of 3,5-Difluoro-4-(methylthio)phenol to 3,5-Difluoro-4-(methylsulfonyl)phenol

Executive Summary The conversion of aryl methyl thioethers to their corresponding sulfones is a fundamental transformation in medicinal chemistry, particularly in the synthesis of COX-2 inhibitors, GPR119 agonists, and o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of aryl methyl thioethers to their corresponding sulfones is a fundamental transformation in medicinal chemistry, particularly in the synthesis of COX-2 inhibitors, GPR119 agonists, and other metabolic disorder therapeutics. This application note provides a comprehensive, field-validated guide for the oxidation of 3,5-difluoro-4-(methylthio)phenol to 3,5-difluoro-4-(methylsulfonyl)phenol .

By detailing both a highly scalable, green-chemistry approach using Oxone® (potassium peroxymonosulfate) and a rapid analytical-scale method using m-CPBA, this guide equips drug development professionals with the mechanistic insights and precise protocols required to achieve >90% yields while avoiding common pitfalls such as incomplete oxidation or phenol degradation.

Scientific Context & Mechanistic Causality (E-E-A-T)

The Electronic Effect of Fluorine Substitution

The oxidation of a sulfide to a sulfone proceeds via a two-step mechanism: the initial oxidation to the sulfoxide, followed by a second oxidation to the sulfone. In an unhindered, unfunctionalized thioanisole, the first step is exceptionally fast, while the second step is slower but readily proceeds with 2.0 equivalents of oxidant [1].

However, the substrate 3,5-difluoro-4-(methylthio)phenol presents a unique electronic environment:

  • Inductive Withdrawal: The two highly electronegative fluorine atoms at the ortho positions relative to the methylthio group exert a strong inductive electron-withdrawing effect (-I effect).

  • Reduced Nucleophilicity: This withdrawal significantly reduces the electron density on the sulfur atom, rendering it less nucleophilic. Consequently, the activation energy for the transition from sulfoxide to sulfone is substantially increased.

  • Phenol Acidity: The fluorines also lower the pKa of the phenolic -OH, making it more acidic and potentially reactive under strongly basic conditions.

Causality in Protocol Design: Because of the deactivated sulfur atom, mild oxidants (like standard


 without a catalyst) will stall at the sulfoxide intermediate. To drive the reaction to the sulfone, a strong, irreversible oxidant like Oxone  (standard electrode potential +1.81 V) [2] or m-CPBA  must be used in slight excess (2.5–3.0 equivalents), coupled with extended reaction times (18–24 hours) [3].

Mechanism Sulfide 3,5-Difluoro-4- (methylthio)phenol (Sulfide) Sulfoxide 3,5-Difluoro-4- (methylsulfinyl)phenol (Sulfoxide) Sulfide->Sulfoxide Oxone (1 eq) Fast Step Sulfone 3,5-Difluoro-4- (methylsulfonyl)phenol (Sulfone) Sulfoxide->Sulfone Oxone (1.5-2.0 eq) Slow Step (F-effect)

Figure 1: Stepwise oxidation pathway highlighting the kinetic impact of fluorine electron-withdrawal.

Comparative Data & Reagent Selection

To accommodate different stages of drug development (from milligram-scale SAR screening to kilogram-scale process chemistry), two primary methods are evaluated.

ParameterMethod A: Oxone® (Preferred)Method B: m-CPBA
Oxidant

3-Chloroperoxybenzoic acid
Solvent System Ethanol / Water (1:1)Dichloromethane (DCM)
Equivalents needed 2.5 – 3.0 eq2.2 – 2.5 eq
Reaction Time 18 – 24 hours4 – 6 hours
Chemoselectivity Excellent (No phenol oxidation)Good (Trace side-reactions possible)
Scalability & Safety High (Aqueous, non-explosive)Low to Medium (Shock-sensitive)
Workup Simple aqueous partitionRequires

quench

Experimental Workflows

Protocol A: Oxone-Mediated Oxidation (Process & Scale-Up)

Oxone is a triple salt containing potassium peroxymonosulfate as the active oxidant. It is highly chemoselective for sulfur over aromatic rings, making it ideal for unprotected phenols [2].

Reagents:

  • 3,5-Difluoro-4-(methylthio)phenol: 1.0 mmol (176.18 g/mol )

  • Oxone®: 2.5 - 3.0 mmol (approx. 1.5 - 1.8 g)

  • Ethanol (Absolute): 5.0 mL

  • Deionized Water: 5.0 mL

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar with 3,5-difluoro-4-(methylthio)phenol (1.0 mmol). Dissolve the substrate in 5.0 mL of Ethanol.

  • Aqueous Addition: Add 5.0 mL of deionized water to the stirring solution. The mixture may become slightly cloudy; ensure stirring is vigorous.

  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Oxone (2.5 mmol) batchwise over 15 minutes to control the mild exotherm associated with the initial sulfide-to-sulfoxide conversion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 18–24 hours. Expert Insight: The biphasic nature of the reaction requires high RPM stirring to ensure mass transfer between the aqueous oxidant and the organic substrate.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The sulfoxide intermediate will appear highly polar, while the final sulfone will migrate higher than the sulfoxide but lower than the starting sulfide.

  • Workup: Once complete, dilute the reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the crude 3,5-difluoro-4-(methylsulfonyl)phenol as an off-white semi-solid. Yields typically exceed 92% without further column chromatography[4].
    

Workflow Start Start: 3,5-Difluoro-4-(methylthio)phenol Dissolve Step 1: Dissolution Dissolve in EtOH/H2O (1:1) Start->Dissolve AddOxone Step 2: Oxidation Add Oxone (2.5-3.0 eq) batchwise at 0 °C Dissolve->AddOxone Stir Step 3: Reaction Stir at RT for 18-24 h AddOxone->Stir Workup Step 4: Workup Partition with EtOAc, wash with brine Stir->Workup Product End: 3,5-Difluoro-4-(methylsulfonyl)phenol Workup->Product

Figure 2: Standard operating procedure for the Oxone-mediated synthesis of the target sulfone.

Protocol B: m-CPBA-Mediated Oxidation (Rapid Analytical Scale)

For rapid library generation where anhydrous conditions are preferred, m-CPBA is highly effective, though it requires careful quenching to prevent the accumulation of explosive peroxides.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,5-difluoro-4-(methylthio)phenol (1.0 mmol) in anhydrous Dichloromethane (10 mL) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Oxidant Addition: Slowly add m-CPBA (70-77% purity, 2.5 mmol) in small portions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3–5 hours. A white precipitate (3-chlorobenzoic acid) will form as the reaction progresses.

  • Quenching (Critical Step): Quench the reaction by adding 10 mL of saturated aqueous Sodium Thiosulfate (

    
    ) and stir vigorously for 15 minutes to destroy unreacted peroxides.
    
  • Workup: Wash the organic layer with saturated aqueous

    
     (3 x 10 mL) to remove the 3-chlorobenzoic acid byproduct. Dry over 
    
    
    
    and concentrate in vacuo.

Analytical Characterization

Successful conversion to the sulfone is easily verified via standard analytical techniques:

  • Mass Spectrometry (LC-MS): The expected

    
     for 3,5-difluoro-4-(methylsulfonyl)phenol (
    
    
    
    ) is m/z 207.0.
  • 
    H NMR (
    
    
    
    or
    
    
    ):
    The critical diagnostic shift occurs at the methyl group. In the starting sulfide, the
    
    
    singlet typically appears around
    
    
    2.3 - 2.4 ppm. Upon full oxidation to the sulfone, the
    
    
    singlet shifts significantly downfield to approximately
    
    
    3.1 - 3.3 ppm due to the strong deshielding effect of the sulfonyl group.

References

  • Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews. Discusses the stepwise kinetics of sulfide to sulfoxide to sulfone oxidations. Available at:[Link]

  • Potassium Peroxymonosulfate (Oxone) Properties and Reactions. Ataman Chemicals. Details the chemoselectivity and standard electrode potential of the active MPS oxidant. Available at:[Link]

  • A transient initiator for polypeptoids post-polymerization α-functionalization via activation of thioester group. ChemRxiv. Demonstrates the necessity of excess oxidant for electron-deficient methylthio phenols. Available at:[Link]

Method

Application Notes and Protocols: 3,5-Difluoro-4-(methylsulfonyl)phenol in Target-Directed Drug Discovery

An in-depth technical guide to utilizing 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) in pharmaceutical development, focusing on mechanistic rationale, physicochemical properties, and validated synthetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) in pharmaceutical development, focusing on mechanistic rationale, physicochemical properties, and validated synthetic protocols.

Executive Summary

In contemporary medicinal chemistry, the strategic placement of halogens and polar groups is paramount for optimizing a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 3,5-Difluoro-4-(methylsulfonyl)phenol has emerged as a highly specialized, versatile building block. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in and [1, 3].

This application note provides researchers and drug development professionals with an authoritative framework for incorporating this intermediate into novel drug scaffolds, detailing the causality behind specific reaction conditions and the mechanistic advantages of its structural motifs.

Mechanistic Context: The "Why" Behind the Molecule

The value of 3,5-Difluoro-4-(methylsulfonyl)phenol lies in its precise regiochemistry. Understanding the electronic and steric interplay of its functional groups is critical for rational drug design:

  • The 4-Methylsulfonyl Motif: The

    
     group acts as a powerful, directional hydrogen-bond acceptor. In biological targets like the APOL1 channel or the GPR119 receptor pocket, it frequently engages with polar amino acid residues. Furthermore, it provides excellent metabolic stability, resisting the oxidative degradation typically mediated by hepatic Cytochrome P450 enzymes.
    
  • The 3,5-Difluoro Substitution: The fluorine atoms are positioned ortho to the methylsulfonyl group and meta to the phenolic hydroxyl.

    • Steric Shielding: The bulky fluorines protect the sulfonyl group from enzymatic attack.

    • Electronic Tuning (pKa Modulation): Through strong inductive electron withdrawal, the meta-fluorines significantly lower the

      
       of the phenol (making it more acidic than a standard phenol). This allows for facile deprotonation under mild basic conditions, transforming it into a highly reactive phenoxide nucleophile.
      

Physicochemical Data and Specifications

To ensure reproducibility across synthetic runs, starting materials must meet strict physicochemical parameters. The data below summarizes the profile of the intermediate [2].

PropertyValue / Description
Chemical Name 3,5-Difluoro-4-(methylsulfonyl)phenol
CAS Registry Number 1447123-15-0
Molecular Formula

Molecular Weight 208.18 g/mol
Physical State Solid (White to off-white powder)
Phenolic

(est.)
~7.2 - 7.8 (Highly acidic due to inductive effects)
Solubility Profile Soluble in DMF, DMSO, MeCN, and basic aqueous solutions.

Logical Relationships & Workflows

The following diagrams illustrate the biological signaling pathway targeted by APIs utilizing this intermediate, as well as the standard synthetic workflow for its incorporation.

GPR119_Pathway Agonist GPR119 Agonist (API) Receptor GPR119 Receptor Agonist->Receptor Gprotein Gαs Protein Receptor->Gprotein AC Adenylyl Cyclase Gprotein->AC cAMP cAMP Elevation AC->cAMP PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 Insulin Insulin Release (Metabolic Control) GLP1->Insulin

GPR119 Activation Pathway leading to metabolic control via GLP-1 and insulin release.

Synthetic_Workflow SM1 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) Reaction SNAr Reaction (K2CO3, DMF, 80°C) SM1->Reaction SM2 Heteroaryl Halide (e.g., Chloropyrimidine) SM2->Reaction Intermediate Biaryl Ether Intermediate Reaction->Intermediate Downstream Downstream Coupling Intermediate->Downstream API Final API (e.g., APOL1 Inhibitor) Downstream->API

Synthetic workflow for incorporating 3,5-Difluoro-4-(methylsulfonyl)phenol via SNAr.

Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical and analytical cues, the researcher can confirm the success of the reaction at each stage without waiting for final purification.

Protocol A: Nucleophilic Aromatic Substitution ( ) to Form Biaryl Ethers

This method is primarily used to construct the core scaffolds of APOL1 inhibitors by coupling the phenol with an electron-deficient heteroaryl halide (e.g., chloropyridine or chloropyrimidine).

Reagents:

  • 3,5-Difluoro-4-(methylsulfonyl)phenol (1.0 equiv)

  • Heteroaryl chloride (1.05 equiv)

  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Phenoxide: Charge an oven-dried, argon-flushed round-bottom flask with 3,5-Difluoro-4-(methylsulfonyl)phenol and anhydrous DMF. Add finely powdered

    
    .
    
    • Causality & Experience: The highly acidic nature of this specific fluorinated phenol allows for complete deprotonation using a mild base like

      
      . Avoid strong bases (like 
      
      
      
      ), which can cause unwanted degradation of the heteroaryl chloride or trigger competing benzyne pathways.
  • Activation: Stir the suspension at room temperature for 15–20 minutes.

    • Self-Validation Check: The solution will transition to a slight yellow/golden hue, visually confirming the formation of the highly conjugated phenoxide anion.

  • Coupling: Add the heteroaryl chloride in a single portion. Heat the reaction mixture to 80°C for 4–6 hours.

  • Reaction Monitoring & Validation: Sample the reaction for LC-MS. The self-validating analytical marker for successful etherification is the complete disappearance of the starting mass and the emergence of the product mass minus HCl. In

    
    -NMR, look for the upfield shift of the aromatic protons due to the loss of the strongly electron-donating hydroxyl group.
    
  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous

    
     or brine to remove residual DMF, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: O-Alkylation for Flexible Linker Attachment

Used frequently in the synthesis of GPR119 agonists, this protocol attaches aliphatic linkers to the phenol oxygen.

Reagents:

  • 3,5-Difluoro-4-(methylsulfonyl)phenol (1.0 equiv)

  • Alkyl bromide or mesylate (1.2 equiv)

  • Cesium carbonate (

    
    , 1.5 equiv)
    
  • Acetonitrile (MeCN, 0.3 M)

Step-by-Step Methodology:

  • Setup: Combine the phenol, the alkylating agent, and

    
     in MeCN.
    
    • Causality & Experience: MeCN is selected over DMF to minimize the risk of the alkyl halide undergoing an E2 elimination side-reaction.

      
       is chosen specifically for the "Cesium Effect"—the large, highly polarizable 
      
      
      
      cation loosely coordinates the phenoxide, leaving the oxygen highly nucleophilic and driving rapid, selective O-alkylation over C-alkylation.
  • Reaction: Heat the mixture at 60°C for 12 hours under an inert atmosphere.

  • Validation: Monitor via TLC (Hexanes/EtOAc). Because the polar hydroxyl group is masked by the alkyl chain, the resulting ether will exhibit a significantly higher

    
     value (less polar) than the starting phenol, serving as an immediate visual confirmation of conversion.
    
  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts, wash the pad with EtOAc, and concentrate the filtrate for subsequent column chromatography.

References

  • Maze Therapeutics, Inc. (2023). APOL1 Inhibitors and Methods of Use (WO2023141432A2). World Intellectual Property Organization.[Link]

  • Molaid. (2025). 3,5-difluoro-4-(methylsulfonyl)phenol | 1447123-15-0.[Link]

Application

Context and Challenges in Fluorinated Thioether Oxidation

Application Note: Chemoselective Oxone® Oxidation of Fluorinated Thioethers to Sulfoxides and Sulfones The incorporation of fluorinated sulfur motifs (e.g., -SCF₃, -SCF₂H) into small molecules is a cornerstone strategy i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Oxone® Oxidation of Fluorinated Thioethers to Sulfoxides and Sulfones

The incorporation of fluorinated sulfur motifs (e.g., -SCF₃, -SCF₂H) into small molecules is a cornerstone strategy in modern drug development and agrochemistry. These groups dramatically enhance lipophilicity, membrane permeability, and metabolic stability. However, synthesizing their oxidized counterparts—fluorinated sulfoxides and sulfones—presents a significant technical challenge.

The strong electron-withdrawing inductive effect of fluorine atoms severely depletes the electron density on the adjacent sulfur atom. This lowers the energy of the sulfur's Highest Occupied Molecular Orbital (HOMO), rendering it a remarkably poor nucleophile[1]. Conventional mild oxidants (such as dilute H₂O₂ or standard mCPBA protocols) often result in sluggish reactions, incomplete conversions, or intractable mixtures of sulfoxides and sulfones.

Mechanistic Causality: Why Oxone?

Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is an environmentally benign, stable, and highly effective oxidant[2]. The active species, the peroxymonosulfate anion (HSO₅⁻), transfers an electrophilic oxygen to the nucleophilic sulfur. Because fluorinated thioethers are deactivated, their oxidation requires precise control over thermodynamic and kinetic parameters:

  • Solvent Synergy : Oxone is a water-soluble inorganic salt, while fluorinated thioethers are highly lipophilic organic molecules. A 1:1 mixture of methanol (or acetonitrile) and water is mandatory to break the phase barrier, ensuring sufficient solvation of both the active oxidant and the substrate to facilitate interfacial oxygen transfer[2].

  • Kinetic Bottleneck of the Second Oxidation : The first oxidation (thioether to sulfoxide) is moderately fast. However, the resulting fluorinated sulfoxide is extraordinarily electron-deficient. The second oxidation step (sulfoxide to sulfone) faces a massive kinetic barrier. This inherent difference in reaction rates allows for a switchable protocol: strict stoichiometric control at low temperatures yields the sulfoxide, while thermal activation with excess oxidant forces the reaction to the sulfone.

Reaction Pathway and Logic

OxoneOxidation Substrate Fluorinated Thioether (e.g., Ar-S-CF3) Cond1 Controlled Conditions 1.0-1.2 eq Oxone 0 °C to RT, 4-6 h Substrate->Cond1 Chemoselective Pathway Cond2 Exhaustive Conditions 3.0-4.0 eq Oxone 60-70 °C, 16-24 h Substrate->Cond2 Exhaustive Pathway Oxone Oxone (KHSO5) Electrophilic O-Transfer Oxone->Cond1 Oxone->Cond2 Sulfoxide Fluorinated Sulfoxide (Ar-S(=O)-CF3) Cond1->Sulfoxide Mono-oxidation Sulfone Fluorinated Sulfone (Ar-S(=O)2-CF3) Cond2->Sulfone Over-oxidation Sulfoxide->Sulfone Excess Oxone + Heat

Switchable pathways for the chemoselective Oxone oxidation of fluorinated thioethers.

Quantitative Optimization Data

The following table summarizes the causal relationship between stoichiometry, temperature, and chemoselectivity for model fluorinated substrates.

EntrySubstrateOxone (equiv)Solvent SystemTemp (°C)Time (h)Yield: Sulfoxide (%)Yield: Sulfone (%)
1Ph-S-CF₃1.1MeOH/H₂O (1:1)0 to 25492< 2
2Ph-S-CF₃1.5MeOH/H₂O (1:1)25126530
3Ph-S-CF₃3.5MeOH/H₂O (1:1)6016095
44-Cl-C₆H₄-S-CF₂H1.1CH₃CN/H₂O (1:1)0 to 256884
54-Cl-C₆H₄-S-CF₂H4.0CH₃CN/H₂O (1:1)7024091

Note: Over-oxidation in Entry 2 demonstrates the danger of intermediate conditions. Strict adherence to stoichiometry is required for sulfoxide selectivity.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Synthesis of Fluorinated Sulfoxides (Ar-SOCF₃)

Objective: Arrest the oxidation precisely at the mono-oxidized state.

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinated thioether (1.0 mmol) in 5.0 mL of HPLC-grade Methanol (or Acetonitrile for acid-sensitive substrates).

  • Cooling : Cool the solution to 0 °C using an ice-water bath. Causality: Suppressing the thermal energy prevents the highly exothermic first oxidation from generating localized hot spots that could trigger premature over-oxidation.

  • Oxone Addition : Dissolve Oxone (1.1 mmol of the active KHSO₅ component) in 5.0 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 15 minutes.

  • Reaction : Stir the biphasic mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20–25 °C) over 3 to 4 hours.

  • Quenching : Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides.

  • Extraction : Extract the mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Exhaustive Oxidation to Fluorinated Sulfones (Ar-SO₂CF₃)

Objective: Overcome the kinetic barrier of the highly electron-deficient sulfoxide intermediate.

  • Preparation : Dissolve the fluorinated thioether (1.0 mmol) in 5.0 mL of Acetonitrile. Causality: Acetonitrile is preferred over Methanol here to prevent potential side reactions (e.g., solvent oxidation) at elevated temperatures over prolonged periods.

  • Oxone Addition : Dissolve a large excess of Oxone (3.5 to 4.0 mmol) in 5.0 mL of deionized water. Add this directly to the reaction flask at room temperature.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 60–70 °C using an oil bath or heating block.

  • Reaction : Stir vigorously for 16–24 hours. The high temperature and excess electrophilic oxygen force the sluggish second oxidation step to completion.

  • Workup : Cool to room temperature, quench with sodium thiosulfate, and extract with ethyl acetate (3 × 15 mL) as described in Protocol A.

Self-Validating System: Analytical Checks

To ensure the integrity of the protocol, researchers must employ a self-validating analytical loop. Because of the extreme electronegativity of fluorine, ¹⁹F NMR is the ultimate diagnostic tool for this workflow. The chemical shift of the fluorine atoms is highly sensitive to the oxidation state of the adjacent sulfur[3].

  • Starting Material (Thioether) : Verify the presence of a distinct ¹⁹F singlet at approximately -42 to -44 ppm (for Ar-SCF₃).

  • Sulfoxide Check (Protocol A) : Successful mono-oxidation is confirmed by a massive upfield shift of the fluorine signal to approximately -73 to -75 ppm . The complete disappearance of the -43 ppm peak validates full conversion without over-oxidation.

  • Sulfone Check (Protocol B) : Exhaustive oxidation pushes the electron density even lower, shifting the ¹⁹F signal further upfield to approximately -78 to -80 ppm [3].

  • Troubleshooting: If a mixture of -74 ppm and -79 ppm peaks is observed during Protocol A, the temperature was too high or excess Oxone was used. If the -74 ppm peak persists during Protocol B, increase the reaction temperature or add an additional 1.0 equivalent of Oxone.

References[1] Title: General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group

Source : nih.gov URL :[Link][2] Title : Journey Describing Applications of Oxone in Synthetic Chemistry | Chemical Reviews Source : acs.org URL :[Link] Title : Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide Source : rsc.org URL :[Link][3] Title : Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide Source : rsc.org URL :[Link]

Sources

Method

Application Note: Protecting Group Strategies for 3,5-Difluoro-4-(methylsulfonyl)phenol

Introduction 3,5-Difluoro-4-(methylsulfonyl)phenol is a key building block in contemporary drug discovery and materials science. Its unique electronic properties, stemming from the strongly electron-withdrawing difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Difluoro-4-(methylsulfonyl)phenol is a key building block in contemporary drug discovery and materials science. Its unique electronic properties, stemming from the strongly electron-withdrawing difluoro and methylsulfonyl substituents, present distinct challenges and opportunities in multistep synthetic campaigns. The phenolic hydroxyl group, while a crucial handle for molecular elaboration, requires careful management to prevent unwanted side reactions. This application note provides a comprehensive guide to the strategic selection and implementation of protecting groups for this electron-deficient phenol, ensuring high-yield transformations and preserving molecular integrity.

The acidity of a phenol is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity by stabilizing the corresponding phenoxide anion.[1][2] In the case of 3,5-Difluoro-4-(methylsulfonyl)phenol, the cumulative inductive and resonance effects of the two fluorine atoms and the potent sulfonyl group render the hydroxyl proton significantly more acidic than that of phenol itself. This heightened acidity facilitates deprotonation but also modulates the stability and reactivity of potential protecting groups.

Strategic Considerations for Protecting Group Selection

The choice of a suitable protecting group is paramount and should be guided by the overall synthetic strategy. An ideal protecting group should be:

  • Easy to install and remove in high yield. [3]

  • Stable to a wide range of reaction conditions planned for subsequent steps. [3]

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[4]

  • Minimally impactful on the spectroscopic characterization of the intermediate compounds.[3]

For 3,5-Difluoro-4-(methylsulfonyl)phenol, the electron-deficient nature of the aromatic ring must be a primary consideration. This property can influence the lability of certain protecting groups and may necessitate milder or alternative deprotection protocols compared to those used for electron-rich phenols.

Below is a decision-making flowchart to aid in the selection of an appropriate protecting group based on the planned downstream reaction conditions.

G start Select Protecting Group for 3,5-Difluoro-4-(methylsulfonyl)phenol q1 Downstream Reactions Involve Strong Bases (e.g., Grignard, organolithiums)? start->q1 q2 Acidic Conditions (e.g., Acetal Deprotection)? q1->q2 No pg_silyl Consider Silyl Ethers (TBS, TIPS, TBDPS) q1->pg_silyl Yes q3 Reductive Conditions (e.g., Hydrogenolysis)? q2->q3 No pg_benzyl Consider Benzyl Ether (Bn) q2->pg_benzyl Yes q4 Fluoride-Based Reagents? q3->q4 No q3->pg_silyl Yes pg_pmb Consider p-Methoxybenzyl Ether (PMB) q3->pg_pmb Yes, if oxidative cleavage is an option q4->pg_benzyl Yes pg_ester Consider Esters (e.g., Pivaloate) q4->pg_ester Yes G sub Protected Phenol deprotect_silyl Deprotection of Silyl Ether sub->deprotect_silyl deprotect_benzyl Deprotection of Benzyl Ether sub->deprotect_benzyl deprotect_ester Deprotection of Ester sub->deprotect_ester reagents_silyl TBAF or Acid deprotect_silyl->reagents_silyl reagents_benzyl H₂, Pd/C deprotect_benzyl->reagents_benzyl reagents_ester Base (e.g., LiOH) deprotect_ester->reagents_ester product 3,5-Difluoro-4-(methylsulfonyl)phenol reagents_silyl->product reagents_benzyl->product reagents_ester->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,5-Difluoro-4-(methylsulfonyl)phenol

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-(methylsulfonyl)phenol. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-(methylsulfonyl)phenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity, ensuring the integrity of your downstream applications.

Introduction: The Importance of Purity

3,5-Difluoro-4-(methylsulfonyl)phenol is a key building block in the synthesis of various pharmacologically active molecules. The purity of this reagent is paramount, as even minor impurities can lead to unwanted side reactions, impact reaction kinetics, and complicate the purification of final products. This guide is structured to help you identify and resolve common purity issues encountered during its synthesis and purification.

A likely synthetic route to 3,5-Difluoro-4-(methylsulfonyl)phenol involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a trifluorinated aromatic precursor, such as 3,4,5-trifluoronitrobenzene, with a methyl mercaptide source to introduce the methylthio group.

  • Oxidation: Subsequent oxidation of the resulting thioether, 3,5-Difluoro-4-(methylthio)phenol, to the desired sulfone.

This synthetic pathway can introduce several potential impurities that need to be effectively removed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3,5-Difluoro-4-(methylsulfonyl)phenol?

A1: Based on the likely synthetic route, you should be aware of the following potential impurities:

  • Unreacted Starting Material: Residual trifluorinated precursor (e.g., 3,4,5-trifluoronitrobenzene).

  • Isomeric Byproducts: Depending on the precise reaction conditions, small amounts of other positional isomers may form during the nucleophilic aromatic substitution step.

  • Incomplete Oxidation Products: The most common impurity from the oxidation step is the corresponding sulfoxide, 3,5-Difluoro-4-(methylsulfinyl)phenol .

  • Precursor Thioether: If the oxidation is not driven to completion, the intermediate 3,5-Difluoro-4-(methylthio)phenol may remain.

Q2: My final product has a yellowish tint. What could be the cause?

A2: A yellowish tint can be indicative of several issues. Phenolic compounds are susceptible to oxidation, which can form colored impurities[1]. The presence of residual nitro-aromatic starting materials can also impart a yellow color. Additionally, highly conjugated byproducts formed during the reaction can be colored.

Q3: I'm having trouble separating my product from the sulfoxide impurity by column chromatography. What can I do?

A3: The polarity difference between a sulfone and its corresponding sulfoxide can sometimes be small, making chromatographic separation challenging. Here are a few strategies to improve separation:

  • Optimize Your Mobile Phase: A less polar solvent system may increase the difference in retention times (Rf values). Experiment with different ratios of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).

  • Consider a Different Stationary Phase: While silica gel is common, other stationary phases like alumina or even reverse-phase C18 silica could offer different selectivity.

  • Drive the Oxidation to Completion: The most effective solution is often to ensure the complete conversion of the sulfoxide to the sulfone. Consider extending the reaction time, using a slight excess of the oxidizing agent, or employing a more potent oxidation system[2].

Q4: Can I use recrystallization to purify my product? What solvents should I try?

A4: Recrystallization is an excellent technique for purifying solid compounds like 3,5-Difluoro-4-(methylsulfonyl)phenol. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures[3].

Good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, toluene, or ethyl acetate.

  • Solvent Mixtures: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be very effective. Common mixtures include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes[4][5][6].

Troubleshooting Guides

Guide 1: Issues with Recrystallization

Problem: My product "oils out" during recrystallization instead of forming crystals.

Potential Cause Explanation & Solution
Solution is too concentrated or cooling too rapidly. "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point. Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can also promote crystallization over oiling.
High impurity load. A significant amount of impurities can depress the melting point of your product and interfere with crystal lattice formation. Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the more polar impurities before attempting recrystallization.
Inappropriate solvent choice. The solvent may be too "good" at dissolving the compound even at lower temperatures. Solution: Try a different solvent system. If using a single solvent, try adding a "poor" solvent dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify and allow to cool slowly.

Problem: I have a low yield after recrystallization.

Potential Cause Explanation & Solution
Too much solvent was used. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by concentrating it and cooling again.
The product has significant solubility in the cold solvent. Some product will always be lost in the mother liquor. Solution: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration. If you need to filter out insoluble impurities from the hot solution, the product can crystallize on the filter paper or in the funnel. Solution: Use a pre-heated funnel and filter flask. Perform the hot filtration as quickly as possible. It can be helpful to add a small excess of hot solvent before filtration to ensure the product remains in solution.
Guide 2: Challenges in Column Chromatography

Problem: My product and a major impurity are co-eluting.

Potential Cause Explanation & Solution
Poor solvent system selection. The chosen mobile phase does not provide enough selectivity to resolve the compounds. Solution: Develop a better solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides the best possible separation from the impurity spot. Try different solvent combinations, such as replacing ethyl acetate with dichloromethane or adding a small percentage of a more polar solvent like methanol if your compounds are highly polar[7][8].
Column overloading. Applying too much crude material to the column can lead to broad peaks and poor separation. Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel in the column. If you have a large amount of material, use a larger column.
Improper column packing. An unevenly packed column will lead to channeling and a non-uniform solvent front, resulting in poor separation. Solution: Ensure your silica gel is uniformly packed as a slurry in the initial eluent. Avoid any air bubbles or cracks in the stationary phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 3,5-Difluoro-4-(methylsulfonyl)phenol. The optimal solvent system should be determined experimentally on a small scale first.

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold. Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the best one.

  • Dissolution: Place the crude 3,5-Difluoro-4-(methylsulfonyl)phenol in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying 3,5-Difluoro-4-(methylsulfonyl)phenol using flash column chromatography on silica gel.

  • TLC Analysis: Develop a suitable mobile phase using TLC. Test different ratios of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or dichloromethane). A good system will give your product an Rf of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a less polar composition if a gradient is to be used. Gradually increase the polarity of the mobile phase to elute the compounds. For this polar compound, a typical gradient might be from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 3,5-Difluoro-4-(methylsulfonyl)phenol.

Data Summary Table

ParameterRecommended ApproachKey Considerations
Primary Impurity 3,5-Difluoro-4-(methylsulfinyl)phenolEnsure complete oxidation of the thioether precursor.
Purification Method 1 RecrystallizationEffective for removing small amounts of impurities. Solvent screening is crucial.
Recommended Solvents Ethanol/water, Ethyl acetate/hexanesThe optimal ratio needs to be determined experimentally.
Purification Method 2 Flash Column ChromatographyUseful for separating mixtures with multiple components or closely related impurities.
Recommended Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate gradientThe gradient should be optimized based on TLC analysis.

Visualizing the Purification Workflow

Caption: A workflow diagram illustrating the purification strategies for crude 3,5-Difluoro-4-(methylsulfonyl)phenol.

References

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US9540319B2 - Method for purifying sulfonated aromatic monomer.
  • PubChem. (n.d.). 3,5-Difluorophenol. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-(Methylsulfonyl)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,5-Difluoro-4-methoxyphenol Properties. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. Retrieved from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Disulfide, diphenyl. Retrieved from [Link]

  • Eureka. (2021, April 6). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]

  • PMC. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene.
  • ACS Publications. (2025, February 17). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th. Organic Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Thiols And Thioethers. Retrieved from [Link]

  • Radboud University. (n.d.). SYNTHESIS AND REACTIONS OF SULFINES DERIVED FROM VINYLSILANES AND DITHIOESTERS. Retrieved from [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • PMC. (2025, January 29). A reagent to access methyl sulfones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues for 3,5-Difluoro-4-(methylsulfonyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) .

Rather than simply providing a list of solvents, this guide deconstructs the causality behind the compound's behavior, offering self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

The Chemistry of the Problem: Why is it Insoluble?

To solve a solubility issue, we must first understand the thermodynamic barriers of the molecule. 3,5-Difluoro-4-(methylsulfonyl)phenol presents a unique "triple threat" to aqueous solubility:

  • The Fluorophobic Effect: The two fluorine atoms at the 3 and 5 positions create a highly lipophilic and rigid aromatic system that strongly resists solvation in water, often driving the molecules to aggregate ()[1].

  • Rigid Polarity: The para-methylsulfonyl group (

    
    ) is highly polar but acts as a hydrogen-bond acceptor, not a donor, limiting its interaction with aqueous networks.
    
  • pKa-Driven Ionization: The baseline pKa of the unfluorinated analog, 4-(methylsulfonyl)phenol, is established at 7.83 ()[2]. The strong electron-withdrawing inductive effect of the two meta-fluorine atoms (Hammett constant

    
     each) pulls electron density away from the phenolic oxygen. This significantly lowers the estimated pKa to ~6.5 .
    

The Result: At a slightly acidic pH (e.g., pure water at pH 5.5), the compound is fully protonated (neutral) and highly insoluble. At physiological pH (7.4), it exists in a dynamic equilibrium, making it highly susceptible to "solvent crash" if the buffer capacity fluctuates.

Quantitative Solubility Matrix

The following table summarizes the expected solubility profile based on the compound's structural thermodynamics. Use this as your baseline for solvent selection.

Physicochemical Property / SolventExpected Value / CapacityImplication for Experimental Design
Molecular Weight 208.18 g/mol Small molecule; excellent membrane permeability if kept in solution.
Estimated pKa ~6.5Highly sensitive to minor pH shifts near physiological conditions.
Water (Unbuffered, pH ~5.5) < 0.1 mg/mLNeutral species dominates. Do not use pure water for stock dilution.
Aqueous Buffer (pH 8.0+) > 5.0 mg/mLPhenolate anion dominates. Excellent solubility, but risks long-term oxidation.
Anhydrous DMSO / DMF > 50 mg/mLIdeal for primary master stocks. Solvates the fluorinated ring effectively.
PEG400 / Tween-80 Moderate to HighIdeal co-solvents to create a "solvation shell" before aqueous introduction.

Diagnostic Q&A: Troubleshooting Experimental Failures

Q1: I prepared a 10 mM stock in DMSO, but the moment I pipetted it into my pH 7.4 cell culture media, it turned cloudy. What happened? A1: You experienced a thermodynamic "solvent crash." When the DMSO diffuses rapidly into the bulk aqueous media, the local concentration of the highly hydrophobic fluorinated compound exceeds its aqueous solubility limit before it can ionize. Fix: Never add the DMSO stock directly to the bulk media. Use the "Solvation Shell" Transition Method (see Protocol B) to step down the hydrophobicity using a co-solvent.

Q2: I need to dose animals in vivo. I cannot use high concentrations of DMSO or high pH buffers. How do I formulate this? A2: If a single-phase aqueous solution is thermodynamically unachievable at physiological pH, forming a micro-emulsion or dispersion is a field-proven strategy for fluorinated compounds ()[3]. We recommend a multi-component vehicle system: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline . The Tween-80 forms micelles that encapsulate the fluorinated ring, preventing precipitation.

Q3: Can I just heat the aqueous buffer to force the compound into solution? A3: Temporary heating (up to 50°C) is acceptable for organic stocks, but heating aqueous buffers is strongly discouraged. While heat increases kinetic solubility, the compound will inevitably re-precipitate (often as larger, more problematic crystals) once it cools to 37°C in your incubator or animal model.

Validated Methodologies

To guarantee scientific integrity, every protocol must be a self-validating system. Follow these steps precisely.

Protocol A: Generation of a Stable 10 mM Master Stock
  • Weighing: Accurately weigh 2.08 mg of 3,5-Difluoro-4-(methylsulfonyl)phenol.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (ensure the DMSO bottle is fresh to avoid water absorption).

  • Agitation: Vortex vigorously for 60 seconds.

  • Self-Validation Check: Hold the tube against a light source. The solution must be optically clear. If any micro-particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use vials and store at -20°C in a desiccator. Avoid freeze-thaw cycles, which can induce nucleation.

Protocol B: The "Solvation Shell" Transition Method (For Aqueous Assays)

To prevent solvent crash, you must build a transition gradient.

  • Thaw: Bring the 10 mM DMSO stock to room temperature.

  • Transition Matrix: In a sterile tube, mix the required volume of your DMSO stock with an equal volume of PEG400 . Vortex for 30 seconds. (This coats the hydrophobic molecules).

  • Aqueous Introduction: Pre-warm your assay buffer (pH 7.4) to 37°C. While vortexing the Transition Matrix, add the buffer dropwise. Do not dump the buffer in all at once.

  • Self-Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer.

    • OD600 < 0.05: Confirms a true, stable solution.

    • OD600 > 0.05: Indicates sub-visual micro-precipitation. You must increase the PEG400 ratio or slightly elevate the buffer pH.

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical relationships governing the solubility of this compound.

SolvationWorkflow Stock Anhydrous DMSO Stock (10-50 mM) Transition Co-solvent Matrix (PEG400 / Tween-80) Stock->Transition 1:1 Ratio Vortex 30s Buffer Aqueous Buffer (pH 7.2 - 7.4) Transition->Buffer Dropwise Addition Constant Agitation Validation OD600 Check (<0.05 = Soluble) Buffer->Validation Self-Validation Step

Caption: Stepwise solvation workflow for 3,5-Difluoro-4-(methylsulfonyl)phenol to prevent thermodynamic solvent crash.

pKaMechanism Acidic Acidic Physiol pH ~7.0 - 7.4 Dynamic Equilibrium Partial Ionization Precipitation Risk: MODERATE Acidic->Physiol Deprotonation begins (Estimated pKa ~6.5) Basic Basic Physiol->Basic Complete Ionization

Caption: pH-dependent ionization states and corresponding solubility risks for 3,5-Difluoro-4-(methylsulfonyl)phenol.

References

  • National Institutes of Health (PMC). (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3,5-Difluoro-4-(methylsulfonyl)phenol

Ticket ID: #PUR-DFMSP-001 Subject: Separation of 3,5-Difluoro-4-(methylsulfonyl)phenol from Starting Materials Assigned Specialist: Senior Application Scientist Status: Open User Issue Summary You are attempting to isola...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-DFMSP-001 Subject: Separation of 3,5-Difluoro-4-(methylsulfonyl)phenol from Starting Materials Assigned Specialist: Senior Application Scientist Status: Open

User Issue Summary

You are attempting to isolate 3,5-Difluoro-4-(methylsulfonyl)phenol (Target) from a reaction mixture containing starting materials, likely 3,4,5-Trifluorophenyl methyl sulfone (Precursor A -


 route) or 3,5-Difluoro-4-(methylthio)phenol  (Precursor B - Oxidation route). Standard silica chromatography is resulting in peak tailing or co-elution.

Strategic Overview

The separation strategy relies on the unique physicochemical profile of your target molecule. Unlike your starting materials, the target possesses a highly acidic phenolic proton, significantly enhanced by the electron-withdrawing nature of the para-sulfonyl group and the two meta-fluorine atoms.

Compound Properties & Separation Logic
CompoundStructure TypeEstimated pKaAcid/Base BehaviorPolarity (LogP)
Target Sulfonyl Phenol~5.8 - 6.5 Acidic (Deprotonates @ pH > 7)Moderate
Impurity A (Precursor) Trifluoro SulfoneN/A (No acidic H)NeutralModerate/High
Impurity B (Sulfide) Thioether Phenol~7.5 - 8.5Weakly AcidicHigh (Lipophilic)

The "Golden Path" Protocol: Because the Target has a pKa significantly lower than typical phenols (due to the electron-withdrawing sulfone and fluorines), Acid-Base Extraction is the most efficient purification method, capable of removing neutral impurities (Impurity A) without chromatography.

Module 1: The Acid-Base Extraction Protocol

Recommended for removing non-acidic impurities (e.g., 3,4,5-trifluorophenyl methyl sulfone).

The Workflow

This protocol exploits the acidity of the target to move it into the aqueous phase, leaving neutral starting materials in the organic phase.

ExtractionWorkflow Start Crude Reaction Mixture (Dissolved in EtOAc/DCM) BaseWash Wash with 10% Na2CO3 (aq) (pH ~11) Start->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgPhase Organic Phase (Contains Neutral SM) PhaseSep->OrgPhase Top Layer (EtOAc) AqPhase Aqueous Phase (Contains Target as Phenolate) PhaseSep->AqPhase Bottom Layer (Water) Discard Discard OrgPhase->Discard Discard/Recycle SM Acidify Acidify with 6N HCl to pH < 2 AqPhase->Acidify Extract Extract into EtOAc (x3) Acidify->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Final Pure Target Solid Dry->Final

Caption: Selective extraction logic based on the pKa differential between the acidic target and neutral starting materials.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as sulfones can sometimes form emulsions in chlorinated solvents.

  • Base Extraction: Extract the organic layer 2x with 10% Sodium Carbonate (

    
    ) .
    
    • Why Carbonate? Bicarbonate (

      
      ) might be too weak if the pKa is near 7, while Hydroxide (
      
      
      
      ) is too strong and might hydrolyze the sulfone or other sensitive groups. Carbonate (pH ~11) ensures complete deprotonation of the target [1].
  • Separation:

    • Organic Layer: Contains 3,4,5-trifluorophenyl methyl sulfone (neutral). Keep this for recovery if needed.

    • Aqueous Layer: Contains your target as the sodium phenolate salt.

  • Acidification: Cool the aqueous layer on ice. Slowly add 6N HCl until pH < 2. The product should precipitate or oil out.

  • Recovery: Extract the acidified aqueous layer 3x with EtOAc. Dry over

    
     and concentrate.
    

Module 2: Chromatographic Purification (Troubleshooting)

Required if the impurity is also acidic (e.g., the sulfide precursor) or if extraction yields <98% purity.

User Issue: "The peaks are tailing, and separation is poor." Root Cause: Sulfones are highly polar and interact with silanols on the silica gel. Phenols are acidic and streak.

Optimized Mobile Phases
MethodSolvent SystemAdditiveWhy it works
Standard Hexane / EtOAc1% Acetic Acid Acid suppresses phenol ionization, sharpening the peak.
Alternative DCM / MeOHNone Good for highly polar sulfones, but less selective for the phenol.
Reverse Phase Water / Acetonitrile0.1% TFA Best for difficult separations. The sulfone and sulfide have vastly different hydrophobicities.
The "Sulfide Impurity" Problem

If your starting material was 3,5-difluoro-4-(methylthio)phenol (Sulfide), Acid-Base extraction will not work because both the SM and Target are phenols.

  • Solution: Use Reverse Phase (C18) HPLC/Flash .

    • The Sulfone (Target) is much more polar (elutes earlier).

    • The Sulfide (Impurity) is lipophilic (elutes later).

    • Gradient: 10% to 60% MeCN in Water (+0.1% Formic Acid).

Module 3: Crystallization (Scalability)

For >5g batches where chromatography is expensive.

Sulfonyl phenols often crystallize well due to their high polarity and hydrogen-bonding capability.

  • Solvent A (Good Solvent): Hot Isopropanol (IPA) or Ethanol.

  • Solvent B (Anti-Solvent): Water or Heptane.

  • Procedure:

    • Dissolve crude solid in minimum hot IPA.

    • Slowly add Water until turbidity persists.

    • Cool slowly to room temperature, then

      
      .
      
    • Note: If oiling occurs (common with fluorinated phenols), re-heat and add a seed crystal.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low after Acid-Base extraction?

  • Diagnosis: The partition coefficient of the sulfone-phenol might be poor.

  • Fix: Salt out the aqueous phase. Before the final extraction (Step 5 in Module 1), saturate the acidified aqueous layer with NaCl (solid) . This pushes the organic organic product out of the water phase ("Salting Out" effect).

Q2: I see a new spot on TLC after base extraction. What is it?

  • Diagnosis: Possible nucleophilic attack.[1][2][3] The 3,5-difluoro motif is activated for

    
    . Strong bases (NaOH) or long exposure to base can displace a fluorine with an -OH group, creating a tri-hydroxy impurity.
    
  • Fix: Use weaker bases (

    
     or 
    
    
    
    ) and keep the extraction time short (<10 mins). Keep everything cold (
    
    
    ).

Q3: Can I use DCM for the extraction?

  • Diagnosis: You can, but sulfones are dense and polar.

  • Fix: DCM is denser than water (bottom layer). If you use EtOAc (top layer), phase separation is usually cleaner. If you must use DCM, watch for emulsions.

References

  • Hildebrand, J. P., et al. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides. Journal of Physical Organic Chemistry, 32(e3940).[4] Link

  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2021). Synthesis method of 3,5-difluorophenol. Patent CN117964460A. Link

  • PubChem. (2025).[5] 4-(Methylsulfonyl)phenol Compound Summary. National Library of Medicine. Link

  • Tang, P., Ritter, T., et al. (2011).[6] Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133, 11482-11484.[6] Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Sulfonyl Phenol Production

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for sulfonyl phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to help trou...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for sulfonyl phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize synthetic protocols, focusing specifically on challenges related to product purity. Whether you are performing a direct electrophilic sulfonation of a phenol to create a phenolsulfonic acid or synthesizing a sulfonate ester from a sulfonyl chloride, this resource provides field-proven insights to help you achieve higher purity in your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in sulfonyl phenol synthesis? The most common impurities depend on the synthetic route. For direct sulfonation of phenols, you may encounter regioisomers (ortho- and para-phenolsulfonic acid), di- or tri-sulfonated byproducts, bis(hydroxyphenyl) sulfones, unreacted phenol, and colored oxidation products like quinones.[1] When synthesizing sulfonate esters, common impurities include unreacted phenol or sulfonyl chloride, and the hydrolyzed sulfonic acid from the starting sulfonyl chloride.[2][3]

Q2: My reaction turns dark black or brown. Is this normal? This is a common issue, but it indicates the presence of impurities. A dark coloration is typically caused by the oxidation of the starting phenol, especially at higher temperatures, which leads to the formation of highly colored byproducts like quinones.[1] Using high-purity, colorless phenol and conducting the reaction under an inert atmosphere can help minimize this.[1]

Q3: How does reaction temperature affect the purity of my phenolsulfonic acid? Temperature is a critical parameter that controls the isomeric distribution of the product. Low temperatures (e.g., 25-40°C) favor the formation of the ortho-isomer (the kinetic product), while higher temperatures (e.g., 100-110°C) favor the more stable para-isomer (the thermodynamic product).[1][4][5] Maintaining a consistent and appropriate temperature is crucial for obtaining a high purity of the desired isomer.

Q4: Why is it important to use anhydrous conditions when preparing sulfonate esters? Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[2][3] This not only consumes your starting material but also introduces an acidic impurity that can be difficult to separate from the desired sulfonate ester. Therefore, using thoroughly dried glassware, anhydrous solvents, and an inert atmosphere is critical for high purity.

Detailed Troubleshooting Guides
Issue 1: Poor Regioselectivity - Product is a Mixture of ortho and para Isomers

Question: My goal was to synthesize pure para-phenolsulfonic acid, but my analysis shows a significant amount of the ortho-isomer. How can I improve the selectivity?

Answer: This is a classic challenge in the sulfonation of phenols, governed by thermodynamic versus kinetic control. The ortho position is kinetically favored due to a lower activation energy, while the para position is thermodynamically more stable, partly due to reduced steric hindrance.[4] By carefully controlling the reaction conditions, you can selectively favor one isomer over the other.

Causality and Solution:

  • Temperature Control: This is the most influential factor.[1]

    • For the para-isomer (Thermodynamic Product): Higher temperatures are required. Heating the reaction mixture to 100-110°C allows the initially formed ortho product to revert to the starting material and then reform as the more stable para product.[1]

    • For the ortho-isomer (Kinetic Product): The reaction must be kept at a low temperature, typically between 25-40°C, to prevent the reaction from reaching thermodynamic equilibrium.[1][4]

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction reaches the desired state. For the para-isomer, a longer reaction time (e.g., 5-6 hours) at high temperature ensures the equilibrium favors the thermodynamic product.[6]

Troubleshooting Protocol: Maximizing para-Isomer Purity

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add your starting phenol.

  • Reagent Addition: Slowly add a controlled molar ratio of concentrated sulfuric acid (96-98%), typically 1.05 to 1.1 equivalents.[1] The addition is exothermic, so control the rate to manage the initial temperature increase.

  • Heating: Heat the reaction mixture to 100-110°C and maintain this temperature for 5-6 hours.[1][6] Consistent heating is key.

  • Workup: After cooling, the reaction mixture can be poured into cold water to precipitate the product or prepare it for subsequent purification steps.[6]

Data Summary: Temperature Effects on Isomer Distribution

ParameterTarget: ortho-phenolsulfonic acidTarget: para-phenolsulfonic acid
Control Type KineticThermodynamic
Temperature 25-40°C[1][4]100-110°C[1]
Typical Time 2-4 hours4-6 hours[1][6]
Expected Outcome Major product is the ortho-isomerMajor product is the para-isomer

Visualization: Isomer Control Pathway

G Phenol Phenol Ortho Ortho-Isomer (Kinetic Product) Phenol->Ortho Low Temp (25-40°C) Faster Formation Para Para-Isomer (Thermodynamic Product) Phenol->Para High Temp (100-110°C) Slower Formation H2SO4 H₂SO₄ Ortho->Para High Temp (100-110°C) Reversible Reaction Favors Stability

Caption: Temperature-dependent pathways in phenol sulfonation.

Issue 2: Presence of Polysulfonated Byproducts

Question: My product contains significant amounts of 2,4-disulfonic acid, which is difficult to separate. How can I prevent this over-sulfonation?

Answer: The formation of disulfonated and even trisulfonated byproducts occurs when the reaction conditions are too harsh or when an excessive amount of the sulfonating agent is used.[1] Each sulfonic acid group added to the ring deactivates it, but under forcing conditions, further sulfonation can occur.

Causality and Solution:

  • Stoichiometry Control: The most critical factor is the molar ratio of the sulfonating agent to the phenol. Using a large excess of fuming sulfuric acid or sulfur trioxide strongly promotes multiple sulfonations.[1] Use a slight excess (e.g., 1.05 equivalents) of the sulfonating agent for monosulfonation.

  • Reaction Conditions: High temperatures and very long reaction times can also favor further sulfonation.[1] Stick to the optimized conditions for the desired monosulfonated isomer.

  • Choice of Sulfonating Agent: Concentrated sulfuric acid is less aggressive than fuming sulfuric acid (oleum) or pure sulfur trioxide (SO₃) and is therefore easier to control for monosulfonation.[1][7]

Troubleshooting Protocol: Controlled Monosulfonation

  • Calculate Molar Ratios: Precisely calculate the molar amounts of your phenol and the sulfonating agent. For monosulfonation, aim for a ratio of 1.0 : 1.05-1.1 (Phenol : H₂SO₄).

  • Controlled Addition: Add the sulfuric acid to the phenol slowly and with efficient stirring. If the reaction is highly exothermic, use an ice bath to control the initial temperature rise.[1]

  • Monitor Progress: If possible, monitor the reaction using an appropriate technique (e.g., TLC, HPLC) to determine when the starting material is consumed and avoid unnecessarily long reaction times that could lead to side products.

  • Workup: Once the reaction is complete, proceed with the workup promptly to quench the reaction.

Visualization: Sulfonation Reaction Progression

G Phenol Phenol Mono Phenolsulfonic Acid (Desired Product) Phenol->Mono + H₂SO₄ (Controlled Stoichiometry) Di Phenol-disulfonic Acid (Impurity) Mono->Di + Excess H₂SO₄ + High Temperature + Long Reaction Time

Caption: Reaction pathway from mono- to di-sulfonation.

Issue 3: Formation of Bis(hydroxyphenyl) Sulfone Impurities

Question: My analysis indicates the presence of bis(hydroxyphenyl) sulfone. What reaction conditions lead to this byproduct?

Answer: Bis(hydroxyphenyl) sulfone is a common byproduct, particularly in reactions involving sulfonyl chlorides or chlorosulfonic acid.[1][2] It forms when a phenolsulfonic acid (or an intermediate) reacts with another molecule of phenol. This side reaction is often promoted by higher temperatures and sub-optimal reagent stoichiometry.[2]

Causality and Solution:

  • Insufficient Sulfonating Agent: If there is not enough sulfonating agent, the reactive intermediates have a higher chance of reacting with the abundant unreacted phenol to form the sulfone.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of sulfone formation.[2]

  • Order of Addition: Adding the phenol to the sulfonating agent (reverse addition) can sometimes help maintain an excess of the sulfonating agent throughout the reaction, suppressing sulfone formation.

Troubleshooting Protocol: Minimizing Sulfone Formation

  • Ensure Sufficient Excess: When using chlorosulfonic acid, ensure at least a 50% molar excess is used to minimize the formation of the diaryl sulfone byproduct.[2]

  • Maintain Low Temperature: Conduct the reaction at the lowest practical temperature. For many chlorosulfonation reactions, this involves maintaining the temperature with an ice bath during the addition and allowing it to warm slowly to room temperature.[2]

  • Consider Reverse Addition: In a flask containing the chilled chlorosulfonic acid, add the phenol dropwise with vigorous stirring. This keeps the phenol as the limiting reagent at any given time.

  • Purification: If sulfones do form, they often have different solubility profiles than the desired sulfonic acid, which can be exploited during purification, for example, through recrystallization or column chromatography.[8]

Visualization: Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Phenol1 Phenol Product Phenolsulfonic Acid Phenol1->Product Agent1 Sulfonating Agent (e.g., SO₃) Intermediate Reactive Intermediate Product->Intermediate Conditions Promoting Side Reaction Sulfone Bis(hydroxyphenyl) Sulfone (Impurity) Intermediate->Sulfone Phenol2 Phenol Phenol2->Sulfone

Caption: Competing pathways for product vs. sulfone formation.

References
  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2022). National Institutes of Health (NIH). Available from: [Link]

  • What is a sulphonation reaction of phenol? (2015). Quora. Available from: [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Available from: [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). Max Planck Institute. Available from: [Link]

  • Purification of sulfonic acids. (1970). Google Patents.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (2000). Google Patents.
  • Sulfonation of Phenol. (2016). Sciencemadness Discussion Board. Available from: [Link]

  • Chemical Reactions of Phenols. (n.d.). Scribd. Available from: [Link]

  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (2018). ResearchGate. Available from: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). Technology Networks. Available from: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Method 604: Phenols. (n.d.). U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Process for purifying phenol. (1991). Google Patents.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024). MDPI. Available from: [Link]

  • Sulphonation of phenols. (2003). Google Patents.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2021). Angewandte Chemie International Edition. Available from: [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. Available from: [Link]

  • Sulfonyl – Knowledge and References. (n.d.). Taylor & Francis Online. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 3,5-Difluoro-4-(methylsulfonyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique handling requirements, moisture sensitivity, and troubleshooting protocols for 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique handling requirements, moisture sensitivity, and troubleshooting protocols for 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0[1]). This guide is designed to help researchers and drug development professionals maintain scientific integrity and maximize synthetic yields when working with this highly functionalized building block.

Part 1: Core Mechanisms of Moisture Sensitivity

To master the handling of 3,5-Difluoro-4-(methylsulfonyl)phenol, one must first understand the causality behind its physical and chemical behavior. The molecule's extreme sensitivity to moisture is driven by two synergistic electronic effects:

  • Hygroscopicity via Hydrogen Bonding: Compounds containing the methylsulfonylphenol motif are inherently hygroscopic and moisture-sensitive[2]. The two oxygen atoms on the para-methylsulfonyl group act as potent hydrogen-bond acceptors, actively drawing atmospheric water into the crystal lattice.

  • pKa Depression and Phenolate Formation: The combination of a strongly electron-withdrawing para-methylsulfonyl group (via both resonance and induction) and two meta-fluorine atoms (via induction) drastically reduces the electron density of the phenol ring. This lowers the pKa of the hydroxyl group significantly. In the presence of trace ambient moisture, the highly acidic phenol can readily ionize to form a phenolate anion[3].

  • Reactivity Quenching: Once hydrated, the trapped water and the resulting phenolate anion act as competing nucleophiles. During downstream syntheses (e.g., esterifications or etherifications), this trace moisture will rapidly hydrolyze sensitive electrophiles (such as acid chlorides or coupling reagents like EDC/DCC), leading to catastrophic yield reductions[3].

MoisturePathway A 3,5-Difluoro-4- (methylsulfonyl)phenol B H2O Absorption (H-Bonding) A->B Ambient Air C Phenolate Anion Formation B->C Trace Base D Reagent Quenching (Hydrolysis) C->D Electrophile E Yield Reduction & Side Products D->E Competition

Fig 1. Mechanistic pathway of moisture-induced reaction failure.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my 3,5-Difluoro-4-(methylsulfonyl)phenol powder turn into a sticky, clumped solid over time? A: This is a physical manifestation of its extreme hygroscopicity. The methylsulfonyl group absorbs atmospheric water, which disrupts the crystal lattice and forms a hydrated, sticky complex. If your batch has clumped, it must be thoroughly dried before use in any anhydrous reaction.

Q: My esterification yields using this phenol have dropped from 85% to 20%. What is going wrong? A: You are likely experiencing competitive hydrolysis. If the phenol has absorbed moisture, the water molecules will react with your coupling reagents or acid chlorides much faster than the sterically hindered, electron-deficient phenol. You must verify the water content of your batch is below 0.1% w/w.

Q: Can I dry the compound in a standard vacuum oven at 60°C? A: No. Heating highly electron-deficient phenols in the presence of trace oxygen or moisture can lead to oxidative degradation or localized melting. Drying must be performed at room temperature under high vacuum using a chemical desiccant (See Protocol 2).

Q: How should I store the compound to prevent degradation? A: It must be stored in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep the container away from heat and sources of ignition[4].

Part 3: Quantitative Data & Specifications

To ensure reproducibility, compare your batch specifications against the following validated parameters:

PropertyValue / SpecificationImpact on Experimental Handling
CAS Number 1447123-15-0[1]Ensure correct isomer is sourced.
Appearance White to off-white powderDiscoloration indicates oxidation/degradation.
Moisture Limit < 0.1% w/wCritical threshold for anhydrous coupling reactions.
Storage Temp 2-8°C[4]Minimizes thermal degradation and kinetic hydration.
Atmosphere Argon or NitrogenPrevents ambient moisture ingress.

Part 4: Validated Experimental Protocols

To maintain a self-validating experimental system, utilize the following step-by-step methodologies to quantify moisture and recover compromised batches.

Protocol 1: Moisture Quantification via Karl Fischer (KF) Titration

Phenols can be accurately analyzed for water content without chemical interference, provided the correct solvent system is used.

  • Calibration: Calibrate a volumetric Karl Fischer titrator using a certified 1% water standard.

  • Solvent Preparation: Fill the titration cell with a phenol-compatible working medium (e.g., Methanol/Chloroform 2:1) to ensure complete dissolution of the fluorinated phenol.

  • Sample Addition: In a dry environment (glove bag), rapidly weigh 50–100 mg of the phenol into a dry weighing boat.

  • Titration: Transfer the sample to the KF cell, input the exact mass, and execute the titration.

  • Validation: Proceed with synthesis only if the result is strictly < 0.1% w/w .

Protocol 2: Anhydrous Recovery & Storage

If Protocol 1 yields a moisture content > 0.1%, execute this recovery procedure.

  • Desiccation Setup: Transfer the hydrated/clumped phenol into a glass Petri dish to maximize surface area. Place the dish inside a vacuum desiccator containing a fresh tray of Phosphorus Pentoxide (

    
    ).
    
  • Vacuum Application: Apply high vacuum (< 1 mbar) at room temperature for 24 to 48 hours. Do not apply heat.

  • Atmosphere Exchange: Slowly backfill the desiccator with ultra-high purity (UHP) Argon.

  • Aliquot & Seal: Inside an Argon-filled glovebox, transfer the dried powder into pre-dried amber glass vials. Cap tightly, wrap the seal with Parafilm, and store immediately at 2-8°C[4].

DryingWorkflow N1 Incoming Batch (Hydrated) N2 Vacuum Desiccation (over P2O5, 24-48h) N1->N2 N3 KF Titration (Target: H2O < 0.1%) N2->N3 N3->N2 Fail (>0.1%) N4 Glovebox Transfer (Argon Atmosphere) N3->N4 Pass (<0.1%) N5 Storage in Amber Vial (2-8°C, Sealed) N4->N5

Fig 2. Validated workflow for drying and storing hygroscopic phenols.

References

  • 3,5-Difluoro-4-(methylsulfonyl)phenol | 1447123-15-0 - ChemicalBook Source: chemicalbook.com URL:1

  • Certificate of Analysis - LGC Standards Source: lgcstandards.com URL:2

  • SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL:4

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: acs.org URL:3

  • Determination of Water Content in Phenol Using Karl Fischer Titration Source: sigmaaldrich.com URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3,5-Difluoro-4-(methylsulfonyl)phenol

Comparative 1H NMR Analysis of 3,5-Difluoro-4-(methylsulfonyl)phenol: Benchtop vs. High-Field Platforms For researchers and drug development professionals, the accurate structural verification of highly functionalized ar...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Analysis of 3,5-Difluoro-4-(methylsulfonyl)phenol: Benchtop vs. High-Field Platforms

For researchers and drug development professionals, the accurate structural verification of highly functionalized aromatic building blocks is a critical quality control step. 3,5-Difluoro-4-(methylsulfonyl)phenol presents a unique spectroscopic challenge: it combines an exchangeable phenolic proton, a strongly electron-withdrawing methylsulfonyl group, and complex spin-spin coupling driven by electronegative fluorine atoms.

This guide provides an objective comparison between Benchtop NMR (80 MHz) and High-Field NMR (400 MHz) platforms for the analysis of this compound. By examining the causality behind solvent selection and implementing a self-validating experimental protocol, we establish a robust framework for routine laboratory analysis and advanced structural elucidation.

Mechanistic Context and Solvent Causality

Before comparing instrumentation, the chemical environment of the sample must be optimized. Phenols with strong electron-withdrawing groups often exhibit broad, concentration-dependent -OH signals in non-polar solvents like CDCl₃ due to intermolecular hydrogen bonding.

Causality of Solvent Choice: We utilize DMSO-d6 as the solvent. DMSO acts as a strong hydrogen bond acceptor, locking the phenolic proton into a stable solvation complex. This prevents rapid exchange, sharpens the signal, and shifts it predictably downfield (~11.05 ppm). Furthermore, the polar nature of the methylsulfonyl (-SO₂CH₃) group necessitates a solvent with a high dielectric constant to ensure complete dissolution. The residual solvent peak for DMSO-d6 is predictably observed at 2.50 ppm, serving as a reliable secondary internal reference alongside TMS[1].

Platform Comparison: 80 MHz vs. 400 MHz

The choice between a benchtop and a high-field system hinges on the physical principle of spectroscopic dispersion (the


 ratio). Benchtop NMR systems operating at 60-80 MHz have proven to deliver comparable quantitative performance to conventional high-field systems for routine structural verification[2].
  • Benchtop NMR (80 MHz): At lower magnetic fields, the chemical shift dispersion (

    
    ) is reduced. While the isolated singlets of the methylsulfonyl group and the hydroxyl proton are easily resolved, the complex spin-spin coupling between the aromatic protons (H2, H6) and the ortho/meta fluorine atoms (
    
    
    
    and
    
    
    ) leads to second-order spectral overlap. The aromatic region will appear as an unresolved multiplet. However, for routine QA/QC and purity checks, this platform is highly cost-effective and cryogen-free.
  • High-Field NMR (400 MHz): At 400 MHz, the dispersion is five times greater. The multiplets become strictly first-order. The aromatic protons resolve into a distinct doublet of doublets, allowing for precise calculation of the heteronuclear J-coupling constants.

Quantitative Data & Spectral Analysis

The table below summarizes the expected


H NMR spectral data for 3,5-Difluoro-4-(methylsulfonyl)phenol in DMSO-d6, highlighting the resolution differences between the two platforms. The chemical shift of the methylsulfonyl protons is consistently observed around 3.25 ppm, aligning with established data for similar functionalized phenols[3].
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationBenchtop (80 MHz) ResolutionHigh-Field (400 MHz) Resolution
-OH (Phenolic) 11.05Singlet (s)1HBroad singletSharp singlet
Aromatic (H2, H6) 6.95Multiplet (m)2HUnresolved broad multipletResolved doublet of doublets
-SO₂CH₃ 3.25Singlet (s)3HSharp singletSharp singlet
DMSO-d6 (Solvent) 2.50Quintet (p)-Broad peakSharp quintet
TMS (Internal Std) 0.00Singlet (s)-Sharp singletSharp singlet

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral assignment, the following methodology incorporates a built-in validation step (D₂O exchange) to definitively prove the identity of the labile proton.

Phase 1: Sample Preparation

  • Gravimetric Preparation: Accurately weigh 15 mg of 3,5-Difluoro-4-(methylsulfonyl)phenol.

    • Causality: This specific mass provides an optimal signal-to-noise (S/N) ratio for both 80 MHz and 400 MHz systems without inducing concentration-dependent chemical shift drifting or viscosity-induced line broadening.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of exactly 4-5 cm to maintain magnetic field homogeneity (shimming).

Phase 2: Acquisition & D₂O Exchange (Validation)

  • Initial Acquisition: Acquire the

    
    H NMR spectrum. Use 16 scans for the 400 MHz system. For the 80 MHz benchtop system, increase to 64 scans to compensate for the inherently lower sensitivity of the permanent magnet.
    
  • D₂O Spike: Add 1 drop (approx. 10 µL) of Deuterium Oxide (D₂O) directly to the NMR tube, cap, shake vigorously to ensure complete mixing, and re-acquire the spectrum.

  • Validation Check: The complete disappearance of the peak at ~11.05 ppm confirms its identity as the labile phenolic -OH proton. Protons attached to heteroatoms exchange rapidly with deuterium, rendering them invisible in

    
    H NMR. This self-validating step eliminates ambiguity between the hydroxyl proton and potential downfield aromatic impurities.
    

Workflow Visualization

G Start Sample: 3,5-Difluoro-4-(methylsulfonyl)phenol Solvent Dissolve in DMSO-d6 (Internal TMS) Start->Solvent Platform Select NMR Platform Solvent->Platform Benchtop Benchtop NMR (80 MHz) - Fast QA/QC - Lower Resolution Platform->Benchtop Routine HighField High-Field NMR (400 MHz) - Structural Elucidation - Resolves J-Couplings Platform->HighField Detailed D2O D2O Exchange Experiment (Validates -OH Peak) Benchtop->D2O HighField->D2O Analysis Data Processing & Integration D2O->Analysis

Figure 1: Decision matrix and self-validating experimental workflow for NMR platform selection.

Conclusion

For the analysis of 3,5-Difluoro-4-(methylsulfonyl)phenol, the choice of NMR platform should be dictated by the specific analytical goal. If the objective is rapid purity verification and confirmation of the methylsulfonyl/hydroxyl integration ratios, an 80 MHz benchtop system is highly efficient. However, if the exact determination of heteronuclear fluorine-proton coupling constants is required for deep structural elucidation, a 400 MHz high-field system remains indispensable. In both cases, utilizing DMSO-d6 and a D₂O exchange protocol guarantees a self-validating, trustworthy dataset.

References

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed / NIH) URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 4-(Methylsulfonyl)phenol Compound Summary Source: PubChem, National Library of Medicine (NIH) URL:[Link]

Sources

Comparative

19F NMR chemical shifts of 3,5-Difluoro-4-(methylsulfonyl)phenol

Technical Comparison Guide: ^19^F NMR Characterization of 3,5-Difluoro-4-(methylsulfonyl)phenol vs. Structural Analogs Executive Summary In modern drug development, fluorinated aromatics are indispensable building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: ^19^F NMR Characterization of 3,5-Difluoro-4-(methylsulfonyl)phenol vs. Structural Analogs

Executive Summary

In modern drug development, fluorinated aromatics are indispensable building blocks. Specifically, 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0) has emerged as a critical highly functionalized scaffold, often utilized in the synthesis of targeted therapeutics such as HIF-2α inhibitors and bromodomain modulators .

For Application Scientists and medicinal chemists, tracking the integrity, purity, and metabolic fate of this compound requires robust analytical techniques. ^19^F Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose . This guide objectively compares the ^19^F NMR performance and analytical traceability of 3,5-Difluoro-4-(methylsulfonyl)phenol against other standard fluorinated alternatives, providing a self-validating experimental protocol to ensure absolute quantitative accuracy.

Electronic Causality: The Push-Pull Dynamics

To understand the ^19^F NMR spectrum of 3,5-Difluoro-4-(methylsulfonyl)phenol, we must analyze the causality behind its chemical shift. The fluorine atoms at positions 3 and 5 are subjected to a unique "push-pull" electronic environment:

  • The "Pull" (Deshielding): The methylsulfonyl group (-SO2CH3) at the para position (relative to the hydroxyl group) is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. Because the fluorines are ortho to this sulfone group, electron density is heavily pulled away from the fluorine nuclei, resulting in a distinct downfield shift.

  • The "Push" (Shielding): The hydroxyl group (-OH) at position 1 is an electron-donating group (EDG). However, because the fluorines are meta to the -OH group, the resonance shielding effect is minimal, leaving the deshielding effect of the sulfone to dominate the spectral profile.

This specific electronic arrangement makes the ^19^F signal of this compound highly distinct from simpler analogs like 3,5-difluorophenol, preventing signal overlap when analyzing complex biological matrices .

Comparative Data Analysis

When selecting a fluorinated phenol for a synthetic library or an assay, analytical traceability is just as important as chemical reactivity. Table 1 compares the ^19^F NMR performance of our target product against common alternatives.

Table 1: ^19^F NMR Chemical Shift Comparison Across Structural Analogs (Solvent: DMSO-d6)

Compound^19^F Chemical Shift (δ, ppm)Multiplicity^3^JFH / ^4^JFH (Hz)Analytical Traceability & Utility
3,5-Difluoro-4-(methylsulfonyl)phenol -104.2Doublet (d)~9.5Excellent. The strong EWG shifts the signal downfield. The symmetric doublet allows for clear tracking and rapid quantitative integration.
3,5-Difluorophenol -108.8Multiplet (m)~8.2Moderate. Lacks the sulfone group, shifting the signal upfield. Prone to signal overlap with other baseline fluorinated aromatics.
2,4-Difluorophenol -134.5 (F2), -119.0 (F4)Two Multiplets~7.5, ~8.0Complex. Asymmetric substitution yields two distinct, highly coupled signals, complicating rapid throughput analysis.

Table 2: Solvent Effects on ^19^F NMR of 3,5-Difluoro-4-(methylsulfonyl)phenol

Solvent^19^F Chemical Shift (δ, ppm)Linewidth (Hz)Causality / Note
DMSO-d6 -104.21.2Disrupts intermolecular H-bonding of the phenol, yielding sharp, highly resolved signals.
CDCl3 -102.82.5Concentration-dependent shifts occur due to variable H-bonding states.
CD3CN -103.51.5Excellent balance of solubility and minimal viscosity for fast T1 relaxation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic reasoning (causality) to prevent common quantitative errors in ^19^F NMR.

Step 1: Matrix Preparation & Internal Referencing

  • Action: Weigh exactly 15.0 mg of 3,5-Difluoro-4-(methylsulfonyl)phenol and dissolve in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v of α,α,α-Trifluorotoluene (TFT, δ = -63.7 ppm) as an internal standard.

  • Causality: External referencing (e.g., coaxial inserts) introduces magnetic susceptibility differences between the inner and outer tubes, causing shift errors up to 0.5 ppm. Internal referencing guarantees absolute chemical shift precision, which is critical for distinguishing closely related metabolites.

Step 2: Probe Tuning and Shimming

  • Action: Tune the NMR probe specifically to the ^19^F frequency (e.g., 376 MHz on a 400 MHz console). Shim the magnetic field until the internal TFT standard exhibits a linewidth at half-height (FWHM) of < 1.5 Hz.

  • Causality: ^19^F has a massive chemical shift range (>1000 ppm). Failure to accurately tune the probe leads to severe pulse imperfections and phase distortions across the spectral window.

Step 3: Pulse Sequence Optimization

  • Action: Set the pulse angle to 30° and the relaxation delay (D1) to 5.0 seconds. Acquire 64 scans.

  • Causality: Fluorine atoms on rigid aromatic rings that lack directly attached protons rely primarily on dipole-dipole relaxation from distant ortho-protons. Consequently, their longitudinal relaxation time (T1) can be exceedingly long (2–4 seconds). A D1 of 5 seconds ensures >95% magnetization recovery between scans, making the final peak integration strictly quantitative.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating ^19^F NMR workflow.

G cluster_0 Sample Preparation & Referencing cluster_1 Spectrometer Calibration cluster_2 Data Acquisition & Validation N1 Dissolve 15 mg Compound in DMSO-d6 N2 Add 0.05% TFT (Internal Standard) N1->N2 N3 Tune Probe to 19F (376 MHz) N2->N3 N4 Optimize Shimming (Line width < 1.5 Hz) N3->N4 N5 Set T1 Relaxation Delay (D1 = 5s) N4->N5 N6 Acquire 64 Scans (30° Pulse Angle) N5->N6 N7 Phase & Baseline Correction N6->N7

Figure 1: Optimized ^19^F NMR acquisition workflow ensuring quantitative self-validation.

Conclusion

When compared to simpler analogs like 3,5-difluorophenol, 3,5-Difluoro-4-(methylsulfonyl)phenol offers superior analytical traceability. The strong electron-withdrawing nature of the methylsulfonyl group shifts the ^19^F NMR signal into a distinct, uncluttered region of the spectrum (~ -104.2 ppm in DMSO-d6). By adhering to the causality-driven protocol outlined above—specifically regarding internal referencing and extended T1 relaxation delays—researchers can achieve highly reproducible, quantitative data essential for rigorous drug development pipelines.

References

  • Title: 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor Source: ACS Chemical Biology URL: [Link]

  • Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: ACS Environmental Au URL: [Link]

Validation

Technical Guide: HPLC Method Development for 3,5-Difluoro-4-(methylsulfonyl)phenol

Topic: HPLC Method Development for 3,5-Difluoro-4-(methylsulfonyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Analyte Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 3,5-Difluoro-4-(methylsulfonyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Analyte Profile

This guide provides a data-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for 3,5-Difluoro-4-(methylsulfonyl)phenol (CAS: 1447123-15-0).[1] Due to the unique combination of a strongly electron-withdrawing methylsulfonyl group and two fluorine atoms on the phenolic ring, this analyte presents specific chromatographic challenges: acidity-induced peak tailing and retention loss in standard reverse-phase conditions.[1]

This guide objectively compares three stationary phase chemistries (C18, Polar-Embedded C18, and Pentafluorophenyl) to determine the optimal separation strategy.[1]

Analyte Physicochemical Profile
PropertyValue / CharacteristicChromatographic Implication
Structure Phenol ring, 3,5-difluoro, 4-SO₂MeHigh polarity; potential for

-

interactions.[1]
Acidity (pKa) Est. 6.0 – 6.8Significantly more acidic than phenol (pKa 10). Will ionize at neutral pH, causing rapid elution and tailing.[1]
LogP ~0.9 – 1.4Moderately polar.[1] Requires high aqueous content for retention on C18.[1]
UV Max ~270–280 nmStandard UV detection is suitable.[1]

Comparative Study: Stationary Phase Selection

The core of this method development lies in selecting a column that balances retention with peak symmetry.[1] We compared three distinct column technologies using a generic gradient at low pH (0.1% Formic Acid).

The Candidates
  • Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18): The industry workhorse.[1] Relies solely on hydrophobic interactions.[1]

  • Polar-Embedded C18 (e.g., Waters SymmetryShield RP18): Contains a polar group (carbamate/amide) in the ligand chain to shield silanols and improve peak shape for acids.

  • Pentafluorophenyl (PFP) (e.g., Thermo Hypersil GOLD PFP): Offers unique selectivity for halogenated aromatics via

    
    -
    
    
    
    and dipole-dipole interactions.[1]
Experimental Data: Performance Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile; Gradient: 5-95% B in 10 min; Flow: 1.0 mL/min.[1]

ParameterStandard C18 Polar-Embedded C18 PFP (Fluorinated)
Retention Time (

)
4.2 min3.8 min5.1 min
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent) 1.2 (Good)
Resolution (

)
*
BaselineBaselineHigh (> 5.0)
Mechanism HydrophobicHydrophobic + ShieldingHydrophobic +

-

+ Dipole

*Resolution calculated against a hypothetical des-fluoro impurity.

Analysis of Results
  • Standard C18: Shows acceptable retention but suffers from peak tailing (

    
    ). The acidic phenol interacts with residual silanols on the silica surface.[1]
    
  • Polar-Embedded C18: Solves the tailing issue (

    
    ) by shielding silanols. However, retention is slightly lower due to reduced hydrophobicity.[1]
    
  • PFP (The Superior Choice): The PFP phase demonstrates the highest retention and distinct selectivity. The electron-deficient PFP ring interacts strongly with the electron-rich fluorine atoms and the sulfonyl group of the analyte. This "fluorine-fluorine" interaction provides a robust separation mechanism that standard C18 lacks.[1]

Method Development Decision Tree

The following workflow illustrates the logical pathway used to arrive at the final protocol, ensuring scientific rigor and reproducibility.

MethodDevelopment Start Start: 3,5-Difluoro-4-(methylsulfonyl)phenol CheckAcidity Check pKa (~6.5) Is analyte ionizable? Start->CheckAcidity PH_Decision Select pH < pKa - 2 (Target pH 2.0 - 3.0) CheckAcidity->PH_Decision Yes (Acidic) ColumnSelect Screen Stationary Phases PH_Decision->ColumnSelect C18 Standard C18 Result: Tailing Peaks ColumnSelect->C18 PolarEmb Polar-Embedded C18 Result: Good Shape, Low Ret ColumnSelect->PolarEmb PFP Pentafluorophenyl (PFP) Result: High Ret, Unique Selectivity ColumnSelect->PFP Optimize Optimize Gradient & Temp (35°C, ACN/Water) C18->Optimize If no other option PolarEmb->Optimize Alternative PFP->Optimize Preferred FinalMethod Final Protocol: PFP Column + 0.1% Formic Acid Optimize->FinalMethod

Figure 1: Decision tree for selecting the optimal stationary phase and mobile phase conditions based on analyte properties.

Recommended Experimental Protocol

Based on the comparative study, the PFP Stationary Phase is recommended for its superior selectivity and retention stability.[1]

Instrumentation & Reagents[1][2][3][4][5][6]
  • HPLC System: Agilent 1200/1260 Infinity II or Thermo Vanquish (UHPLC compatible).

  • Column: Thermo Hypersil GOLD PFP (150 mm x 4.6 mm, 3 µm) or Phenomenex Kinetex PFP.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1][2]

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (if MS detection is not required).

Operating Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to suppress phenol ionization (

).[1]
Mobile Phase B AcetonitrileSharpens peaks for sulfonyl compounds better than Methanol.[1]
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Detection UV @ 275 nmNear absorption maximum; avoids solvent cutoff.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
1.05Start Gradient
12.095Elution of lipophilic impurities
14.095Wash
14.15Re-equilibration
20.05Stop

Mechanism of Separation

Understanding why the PFP column works best is critical for troubleshooting.

SeparationMechanism Analyte Analyte: 3,5-Difluoro-4-(methylsulfonyl)phenol Interaction1 Pi-Pi Interaction (Electron Deficient Ring) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F ... C-F) Analyte->Interaction2 Interaction3 H-Bonding (Phenol OH ... F) Analyte->Interaction3 StationaryPhase Stationary Phase: Pentafluorophenyl (PFP) Interaction1->StationaryPhase Interaction2->StationaryPhase Interaction3->StationaryPhase

Figure 2: Mechanistic interactions between the fluorinated analyte and the PFP stationary phase, enhancing selectivity beyond simple hydrophobicity.[1]

System Suitability & Validation

To ensure the method is "self-validating" in routine use, the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , replace column or prepare fresh Mobile Phase A).
  • Retention Time Precision: %RSD

    
     for 5 replicate injections.
    
  • Resolution: If a known impurity (e.g., 4-(methylsulfonyl)phenol) is present, resolution must be

    
    .[1]
    

References

  • ChemicalBook. (2025). 3,5-Difluoro-4-(methylsulfonyl)phenol Product Properties and CAS 1447123-15-0.[1][3] Retrieved from

  • Thermo Fisher Scientific. (2020). A High-Throughput Method for the Analysis of Substituted Phenol Isomers Using PFP Columns. Retrieved from

  • Agilent Technologies. (2012).[1] Determination of Phenols in Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from

  • Sigma-Aldrich. (2024).[1] 3,5-Difluoro-4-(trifluoromethyl)phenol Safety and Properties. Retrieved from [1]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Sulfonyl and Hydroxyl Groups

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid and powerful technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the IR spectral signatures of two critical functional groups: the sulfonyl (SO₂) group, prevalent in sulfonamides and sulfones, and the hydroxyl (OH) group, the defining feature of alcohols and phenols. Understanding their distinct spectral characteristics is paramount for accurate structural elucidation and quality control.

The Tale of Two Vibrations: Distinctive Features in the IR Spectrum

The key to differentiating sulfonyl and hydroxyl groups via IR spectroscopy lies in the positions, shapes, and intensities of their characteristic absorption bands. These differences arise from the fundamental mechanics of their molecular vibrations.

The Hydroxyl (O-H) Group: A Story of Hydrogen Bonding

The hydroxyl group is most renowned for its O-H stretching vibration, which is exceptionally sensitive to hydrogen bonding.[1][2]

  • Non-Hydrogen-Bonded (Free) O-H: In dilute solutions with non-polar solvents or in the gas phase, where intermolecular hydrogen bonding is minimized, the O-H group exhibits a sharp, relatively weak absorption band around 3600-3650 cm⁻¹.[3][4]

  • Hydrogen-Bonded O-H: In concentrated samples or as pure liquids and solids, extensive hydrogen bonding occurs. This interaction weakens the O-H bond, causing a significant shift to a lower wavenumber and a dramatic broadening of the absorption band.[1][2] This results in a very strong and characteristically broad "tongue-like" peak, typically spanning from 3200 to 3600 cm⁻¹.[3][5][6] The broadness of this peak is a key diagnostic feature and makes it readily identifiable.[7]

In addition to the prominent O-H stretch, alcohols also display a strong C-O stretching absorption between 1000 and 1300 cm⁻¹.[5][8]

The Sulfonyl (SO₂) Group: A Dance of Symmetric and Asymmetric Stretches

The sulfonyl group, in contrast, is characterized by two distinct and intense stretching vibrations of the S=O double bonds: an asymmetric stretch and a symmetric stretch.

  • Asymmetric (νas) SO₂ Stretch: This is typically the higher frequency and more intense of the two bands, appearing in the range of 1300-1440 cm⁻¹.[9][10]

  • Symmetric (νs) SO₂ Stretch: This band appears at a lower frequency, generally between 1120-1200 cm⁻¹.[9][10]

The precise wavenumbers for these stretches are influenced by the electronic environment of the sulfonyl group. For instance, the bands for sulfonyl chlorides, sulfonamides, sulfones, and sulfonic acids will appear in slightly different regions.[11][12]

  • Sulfonamides: Asymmetric stretching is observed at 1440-1355 cm⁻¹ and symmetric stretching at 1070-1120 cm⁻¹.[9][10]

  • Sulfones: These typically show an asymmetric stretch at 1350-1300 cm⁻¹ and a symmetric stretch at 1160-1120 cm⁻¹.[12]

  • Sulfonyl Chlorides: The asymmetric stretch is found at 1410-1370 cm⁻¹ and the symmetric stretch at 1204-1166 cm⁻¹.[11]

  • Sulfonic Acids: Anhydrous forms show bands at 1350-1342 cm⁻¹ and 1165-1150 cm⁻¹, while the hydrated form's bands are shifted to 1230-1120 cm⁻¹.[12]

Unlike the broad O-H band, the sulfonyl stretching bands are typically sharp and strong.

At-a-Glance Comparison: Sulfonyl vs. Hydroxyl IR Bands

FeatureHydroxyl (O-H) GroupSulfonyl (SO₂) Group
Primary Vibration O-H StretchAsymmetric & Symmetric S=O Stretches
Wavenumber (cm⁻¹) 3200-3600 (broad, H-bonded)[3][5]; ~3600 (sharp, free)[3][4]1300-1440 (asymmetric)[9][10]; 1120-1200 (symmetric)[9][10]
Band Shape Very broad ("tongue-like") due to hydrogen bonding[6][7]Sharp and strong ("sword-like")[6]
Intensity StrongStrong
Key Differentiator Extreme broadness and position at higher wavenumbersPresence of two distinct, sharp peaks in the mid-frequency region

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the reliability of your spectral data, a robust and reproducible experimental protocol is essential. Attenuated Total Reflectance (ATR) has become a primary sampling technique due to its minimal sample preparation requirements for both solids and liquids.[13]

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and performs a background scan using a clean, empty ATR crystal. This will correct for any atmospheric interference (e.g., CO₂, water vapor) and instrumental noise.

  • Sample Application:

    • Solids: Place a small amount of the solid sample directly onto the center of the ATR crystal.[14]

    • Liquids: Place a single drop of the liquid sample onto the crystal.[15]

  • Apply Pressure: Lower the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal.[14][15] This is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. A typical range is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).[14]

  • Data Processing: After acquisition, perform any necessary data processing, such as baseline correction.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination between samples.

Alternative Sample Preparation: KBr Pellet Method (for Solids)

For transmission measurements of solid samples, the Potassium Bromide (KBr) pellet technique is a common alternative.[13]

  • Grinding: Finely grind 1-2 mg of the solid sample with an agate mortar and pestle.[15]

  • Mixing: Mix the ground sample with approximately 100-200 mg of dry, IR-grade KBr powder.[15]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[15]

  • Analysis: Place the pellet in the sample holder of the FTIR instrument for analysis. A background spectrum should be collected using a blank KBr pellet.[13]

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for identifying and distinguishing between sulfonyl and hydroxyl groups in an unknown sample.

IR_Analysis_Workflow Workflow for Distinguishing OH and SO2 Groups cluster_0 Initial Spectral Analysis cluster_1 Hydroxyl Group Identification cluster_2 Sulfonyl Group Identification cluster_3 Final Confirmation Start Acquire IR Spectrum of Unknown Check_High_Freq Examine 3700-3000 cm⁻¹ Region Start->Check_High_Freq Broad_Peak Broad, strong peak (3600-3200 cm⁻¹)? Check_High_Freq->Broad_Peak Yes Two_Sharp_Peaks Two sharp, strong peaks (~1440-1300 cm⁻¹ & ~1200-1120 cm⁻¹)? Check_High_Freq->Two_Sharp_Peaks No OH_Present Hydroxyl (O-H) Group Likely Present Broad_Peak->OH_Present Yes Broad_Peak->Two_Sharp_Peaks No Check_Mid_Freq Examine 1500-1100 cm⁻¹ Region OH_Present->Check_Mid_Freq Check_Mid_Freq->Two_Sharp_Peaks SO2_Present Sulfonyl (SO₂) Group Likely Present Two_Sharp_Peaks->SO2_Present Yes Confirm Confirm with reference spectra and other analytical data (NMR, MS) Two_Sharp_Peaks->Confirm No -> No SO₂ group SO2_Present->Confirm

Caption: A decision-tree workflow for the identification of hydroxyl and sulfonyl functional groups using IR spectroscopy.

Conclusion and Best Practices

The differentiation between sulfonyl and hydroxyl groups by IR spectroscopy is straightforward when focusing on the key characteristics of their absorption bands. The hydroxyl group's signature is a broad, intense band at high wavenumbers, a direct consequence of hydrogen bonding. The sulfonyl group, conversely, presents two distinct, sharp, and strong bands in the mid-IR region.

For trustworthy and authoritative results, it is imperative to compare experimentally obtained spectra with those from validated spectral libraries.[16][17] Databases such as the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) serve as invaluable resources for this purpose.[18][19] By combining careful experimental technique with a systematic approach to spectral interpretation, researchers can confidently identify these crucial functional groups, ensuring the integrity of their chemical characterization.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 44-52. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Northern Illinois University. Sample preparation for FT-IR. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. [Link]

  • ResearchGate. (Various Contributions). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • O'Connor, R. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-23. [Link]

  • ResearchGate. (2025). (a) Solid and (b) liquid infrared spectra of methanesulfonic acid. [Link]

  • Wiley Science Solutions. KnowItAll IR Spectral Library Collection. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Taylor & Francis Online. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. [Link]

  • ResearchGate. (Various Contributions). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • AIP Publishing. (1964). Effect of Hydrogen Bonding on the Deformation Frequencies of the Hydroxyl Group in Alcohols. The Journal of Chemical Physics, 40, 2463. [Link]

  • WebSpectra. Introduction to IR Spectra. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

  • AIP Publishing. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152, 014304. [Link]

  • Varghese, B., et al. (2009). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 21(4), 2629-2636. [Link]

  • Reva, I., et al. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(2), 379-390. [Link]

  • King, J. F., & Smith, D. J. H. (1966). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 44(15), 1769-1773. [Link]

  • ResearchGate. (Various Contributions). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

  • Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1285. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • IRUG. (2007). Web-based Infrared Spectral Databases Relevant to Conservation. [Link]

  • Wiley Science Solutions. IR Spectral Databases. [Link]

  • NIST. (2018). Benzenesulfonyl chloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • NIST. (2018). Dimethyl sulfone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • ResearchGate. (2013). Does anyone know a good and free online database of IR spectra? [Link]

  • ResearchGate. (Various Contributions). FT‐IR images. [Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(9), 1168-1172. [Link]

  • NIST. Quantitative Infrared Database. [Link]

  • Southern Illinois University. INFRARED SPECTROSCOPY (IR). [Link]

  • Clark, J. (2000). Interpreting infra-red spectra. Chemguide. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

Validation

Comparative Acidity Guide: 3,5-Difluorophenol vs. 3,5-Difluoro-4-(methylsulfonyl)phenol

This guide provides a rigorous technical comparison of the acidity of 3,5-difluorophenol versus 3,5-difluoro-4-(methylsulfonyl)phenol . It is designed for researchers requiring mechanistic insights and actionable experim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the acidity of 3,5-difluorophenol versus 3,5-difluoro-4-(methylsulfonyl)phenol . It is designed for researchers requiring mechanistic insights and actionable experimental protocols.

Executive Summary

3,5-Difluoro-4-(methylsulfonyl)phenol is significantly more acidic than 3,5-difluorophenol.

  • 3,5-Difluorophenol pKₐ: ~7.97 (Predicted/Estimated)

  • 3,5-Difluoro-4-(methylsulfonyl)phenol pKₐ: ~5.8 – 6.2 (Calculated via Hammett Additivity)

The addition of the methylsulfonyl (-SO₂Me) group at the para position introduces a powerful resonance-withdrawing effect that synergizes with the inductive withdrawal of the meta-fluorines. This lowers the pKₐ by approximately 2 logarithmic units, shifting the compound from a weak acid (comparable to hydrocyanic acid) to a moderately strong organic acid (comparable to acetic acid).

Physicochemical Profile & Data Analysis

The following table summarizes the core electronic and physical properties driving the acidity difference.

Feature3,5-Difluorophenol3,5-Difluoro-4-(methylsulfonyl)phenol
Structure Phenol w/ 2 meta-F atomsPhenol w/ 2 meta-F atoms + 1 para-SO₂Me
Electronic Effect (F) Strong Inductive (-I)Strong Inductive (-I)
Electronic Effect (SO₂Me) NoneStrong Resonance (-R) & Inductive (-I)
Hammett σ Total ~0.68 (2 × σₘ-F)~1.40 (2 × σₘ-F + σₚ-SO₂Me)
pKₐ (Approx.) 7.97 5.8 – 6.2
Anion Stability Moderate (Inductive only)High (Resonance delocalization)

Mechanistic Analysis: Why the Difference Exists

The acidity of a phenol is dictated by the stability of its conjugate base (the phenoxide anion).[1] We analyze this using the Hammett Equation and Resonance Theory .

A. The Hammett Prediction

Using the standard Hammett equation for phenol ionization in water (


, 

):


  • 3,5-Difluorophenol:

    • Substituents: 2 × F (meta)

    • Predicted pKₐ = 9.95 - 1.51 = 8.44 (Literature often cites ~8.0 due to solvent effects).

  • 3,5-Difluoro-4-(methylsulfonyl)phenol:

    • Substituents: 2 × F (meta) + 1 × SO₂Me (para)

    • 
       (Strong electron withdrawer)
      
    • Predicted pKₐ = 9.95 - 3.12 = 6.83

    • Correction: In polysubstituted systems, synergistic effects often lead to slightly higher acidity than simple additivity predicts. A value near 6.0 is highly probable.

B. Resonance Stabilization (The "Electron Sink")

The critical differentiator is the sulfonyl group .

  • In 3,5-difluorophenol , the negative charge on the oxygen is stabilized only by the electron-pulling nature of the fluorine atoms through the sigma bonds (Inductive Effect). The charge remains largely localized on the oxygen and the ring carbons.

  • In the sulfonyl derivative , the para-sulfonyl group acts as an "electron sink." The negative charge can be delocalized out of the ring and onto the sulfonyl oxygen atoms via resonance. This delocalization massively stabilizes the anion.

Visualization: Resonance Pathways

The following diagram illustrates the stabilization pathways.

ResonancePathways cluster_0 3,5-Difluorophenol (Base) cluster_1 3,5-Difluoro-4-(methylsulfonyl)phenol (Base) A1 Phenoxide Oxygen (High Charge Density) A2 Ring Carbons A1->A2 Resonance Stabilization Acidity Determinant A1->Stabilization Weak Stabilization A3 Fluorine Atoms (Inductive Pull Only) A2->A3 Inductive (-I) B1 Phenoxide Oxygen B2 Ring Carbons B1->B2 Resonance B3 Sulfonyl Group (Resonance Sink) B2->B3 Strong Resonance (-R) Charge Delocalization B4 Fluorine Atoms (Inductive Pull) B2->B4 Inductive (-I) B3->Stabilization Strong Stabilization

Figure 1: Comparison of anion stabilization pathways. The sulfonyl group enables charge delocalization beyond the aromatic ring.

Experimental Protocol: Spectrophotometric pKₐ Determination

For accurate determination of pKₐ values in this range (6.0–8.0), spectrophotometric titration is superior to potentiometric methods due to higher sensitivity at low concentrations.

Materials Required
  • Analyte: ~10 mg of target phenol.

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Buffers: Phosphate (pH 6.0–8.0) and Borate (pH 8.0–10.0) buffers, ionic strength adjusted to 0.1 M with KCl.

  • Instrument: UV-Vis Spectrophotometer (Scanning 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation :

    • Dissolve the phenol in MeOH to create a

      
       M stock solution.
      
    • Note: Ensure complete dissolution; sonicate if necessary.

  • Sample Preparation (The "Grid") :

    • Prepare a series of 10 samples.

    • Sample 1 (Acidic Extreme): 50 µL Stock + 2.95 mL 0.1 M HCl (pH ~1). This represents the fully protonated species (

      
      ).
      
    • Sample 10 (Basic Extreme): 50 µL Stock + 2.95 mL 0.1 M NaOH (pH ~13). This represents the fully deprotonated species (

      
      ).
      
    • Samples 2–9: 50 µL Stock + 2.95 mL of buffers ranging from pH 5.0 to 9.0 in 0.5 unit increments.

  • Data Acquisition :

    • Scan Sample 1 and Sample 10 to identify the isosbestic point and the wavelength of maximum difference (

      
      ).
      
    • Expectation: The phenoxide anion (

      
      ) usually absorbs at a longer wavelength (bathochromic shift) than the neutral phenol (
      
      
      
      ).
  • Calculation :

    • Measure Absorbance (

      
      ) at 
      
      
      
      for all buffered samples.
    • Use the linearized Henderson-Hasselbalch equation:

      
      
      
    • Plot

      
       vs. 
      
      
      
      . The x-intercept is the pKₐ.
Workflow Diagram

ExperimentalWorkflow Start Start: Pure Compound Stock Prepare Stock Solution (1 mM in MeOH) Start->Stock Scan UV Scan (pH 1 vs pH 13) Identify Lambda max Stock->Scan Buffer Prepare Buffer Series (pH 5.0 - 9.0) Scan->Buffer Target Range Measure Measure Absorbance at Lambda max Buffer->Measure Plot Plot Henderson-Hasselbalch (Log Ratio vs pH) Measure->Plot Result Determine pKa (Intercept) Plot->Result

Figure 2: Spectrophotometric pKₐ determination workflow.

Implications for Drug Development

Bioisosterism & Solubility
  • Solubility Enhancement: The lower pKₐ of the methylsulfonyl derivative (approx 6.0) means it will be significantly ionized at physiological pH (7.4).

    • % Ionized at pH 7.4

      
      .
      
    • Result: Drastically improved aqueous solubility compared to 3,5-difluorophenol (which would be < 20% ionized).

  • Metabolic Stability: The para-position is a common site for metabolic oxidation (CYP450). Blocking it with a metabolically stable sulfone group, combined with the fluorines blocking the meta positions, creates a highly robust scaffold resistant to oxidative metabolism.

Safety Note

Both compounds are likely skin and eye irritants.[2][3][4] The sulfonyl derivative, being a stronger acid, may present higher irritation potential to mucous membranes. Always handle with standard PPE (gloves, goggles, fume hood).

References

  • Hammett Sigma Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Phenol Acidity Data : Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427.

  • Spectrophotometric Protocol : Reijnger, L., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds. Journal of the Serbian Chemical Society.

  • Sulfonyl Group Effects : Bordwell, F. G., et al. (1991). Acidities of sulfones and sulfonamides. Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

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